1,5-Naphthyridine-4-carboxamide
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
1,5-naphthyridine-4-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)6-3-5-11-7-2-1-4-12-8(6)7/h1-5H,(H2,10,13) |
InChI-Schlüssel |
LPMTUBLYMIHEBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2N=C1)C(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Ascendant Trajectory of 1,5-Naphthyridine-4-Carboxamides in Therapeutic Innovation: A Technical Guide
The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has consistently captured the attention of medicinal chemists due to its remarkable versatility and profound biological impact. This technical guide provides an in-depth exploration of a particularly compelling subclass: the 1,5-naphthyridine-4-carboxamide derivatives. We will navigate the synthetic intricacies, delve into the spectrum of biological activities, and elucidate the mechanisms of action that position these compounds as promising candidates for next-generation therapeutics. This document is crafted for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights.
I. The Strategic Synthesis of the 1,5-Naphthyridine-4-Carboxamide Core
The synthetic accessibility of the 1,5-naphthyridine framework is a cornerstone of its appeal in drug discovery. A multitude of strategies have been devised for its construction, with the Gould-Jacobs reaction being a particularly robust and widely adopted method for accessing the foundational 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, a key precursor to the desired 4-carboxamide derivatives.[1]
A. The Gould-Jacobs Reaction: A Foundational Approach
This powerful cyclization reaction provides an efficient route to the core naphthyridine ring system. The process involves the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (for subsequent hydrolysis if desired)
-
Hydrochloric acid (for subsequent hydrolysis if desired)
Procedure:
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.[1]
-
Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. This thermal cyclization facilitates the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.[1]
-
Work-up: Upon cooling, the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol, to remove any residual diphenyl ether.[1]
B. Amide Formation: The Gateway to Diversity
With the core ester in hand, the crucial 4-carboxamide moiety can be introduced through standard amide coupling reactions. This step is pivotal as it allows for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
Experimental Protocol: General Procedure for 1,5-Naphthyridine-4-Carboxamide Synthesis
Materials:
-
Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (or the corresponding carboxylic acid)
-
Desired amine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Acid Formation (if starting from ester): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.[1]
-
Coupling Reaction: To a solution of the 1,5-naphthyridine-4-carboxylic acid in an anhydrous solvent, the desired amine, a coupling agent, and a non-nucleophilic base are added.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up using standard aqueous extraction procedures, and the crude product is purified by column chromatography or recrystallization.
II. The Anticancer Potential of 1,5-Naphthyridine-4-Carboxamides
A significant body of research has highlighted the potent anticancer activities of 1,5-naphthyridine-4-carboxamide derivatives. Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.
A. PARP Inhibition: A Key Mechanism of Action
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2][3] Several 1,5-naphthyridine-4-carboxamide derivatives have been identified as potent PARP inhibitors.[2][4]
One notable example is AZD5305, a potent and selective PARP1 inhibitor and PARP1-DNA trapper.[2][5] This compound demonstrates excellent in vivo efficacy in a BRCA mutant preclinical model and exhibits reduced effects on human bone marrow progenitor cells in vitro, suggesting a favorable safety profile.[2][5] The development of such selective inhibitors is crucial, as the hematological toxicities associated with some approved PARP inhibitors are thought to be linked to their lack of selectivity for PARP1 over PARP2.[2][3]
Table 1: Anticancer Activity of Representative 1,5-Naphthyridine-4-Carboxamide Derivatives
| Compound ID | Target | Cell Line | Assay Type | IC50 | Reference |
| 8m | PARP-1 | BRCA mutant DLD-1 | Cell viability | 4.82 nM | [4] |
| AZD5305 | PARP-1 | BRCA mutant HBCx-17 PDX model | In vivo efficacy | - | [2][5] |
| 2-(4-fluorophenyl) derivative | Not specified | Subcutaneous colon 38 tumors in mice | In vivo efficacy | Curative at 1.8 mg/kg | [6] |
B. Topoisomerase Inhibition
Another important anticancer mechanism for some naphthyridine derivatives involves the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription.[7] By stabilizing the topoisomerase-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.[8] While much of the research has focused on other naphthyridine isomers, the 1,5-naphthyridine scaffold has also yielded potent topoisomerase I inhibitors.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.[9][10]
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[10]
-
Compound Treatment: The 1,5-naphthyridine-4-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[10]
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[10]
Caption: PARP Inhibition by 1,5-Naphthyridine-4-carboxamides
III. Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer properties, 1,5-naphthyridine-4-carboxamide derivatives have demonstrated potential in combating microbial infections and inflammatory conditions.
A. Antimicrobial Effects
The broader naphthyridine class of compounds has a well-established history in antimicrobial therapy.[11] While the 1,8-naphthyridine isomer, nalidixic acid, is a classic example, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antibacterial and antifungal activities.[11][12] The mechanism of action for many antibacterial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.[10]
-
Serial Dilution: The 1,5-naphthyridine-4-carboxamide derivatives are serially diluted in a 96-well microtiter plate containing broth.[10]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[10]
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Caption: Workflow for MIC Determination
B. Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Naturally occurring 1,5-naphthyridine derivatives, such as canthinone-type alkaloids, have been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[14] This suggests that synthetic 1,5-naphthyridine-4-carboxamide derivatives may also hold promise as anti-inflammatory agents, a therapeutic area that warrants further investigation.
IV. Future Directions and Conclusion
The 1,5-naphthyridine-4-carboxamide scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer agents, particularly as selective PARP inhibitors, underscores their potential to address significant unmet medical needs. Further exploration of their antimicrobial and anti-inflammatory activities is also warranted.
Future research efforts should focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of 1,5-naphthyridine-4-carboxamide derivatives will be crucial for establishing robust structure-activity relationships (SAR).[1]
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will provide a more comprehensive understanding of their biological effects.
-
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds will be essential for their advancement into clinical development.
V. References
-
Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341–1355. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications. [Link]
-
Palacios, F., et al. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]
-
Nowak, M., & Gorniak, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(24), 7583. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications. [Link]
-
Antimicrobial activity of novel naphthyridine compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications. [Link]
-
Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]
-
de la Cuesta, E., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]
-
Artim, I., & Capan, G. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Medicinal Chemistry Research, 23(11), 4785–4793. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the 1,5-Naphthyridine Scaffold for Modern Drug Discovery
Abstract
The 1,5-naphthyridine core is a paramount example of a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure, featuring two fused pyridine rings, offers a unique combination of hydrogen bonding capabilities and π-stacking interactions, making it a versatile framework for engaging a multitude of biological targets. This technical guide provides an in-depth exploration of the 1,5-naphthyridine scaffold, from fundamental synthetic strategies to its application in diverse therapeutic areas. We will dissect key structure-activity relationships (SAR), provide detailed experimental protocols, and offer insights into the future trajectory of this remarkable scaffold in drug discovery.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
Nitrogen-containing heterocycles are the bedrock of medicinal chemistry, and among them, the naphthyridines stand out for their widespread utility. The 1,5-naphthyridine isomer, in particular, has garnered immense interest due to its presence in numerous biologically active compounds with activities spanning anticancer, antibacterial, antiviral, and anti-inflammatory applications.[1][2] Its structural resemblance to purine and pteridine rings allows it to act as a bioisostere, effectively interacting with enzymes and receptors that recognize these native biomolecules. The great interest in 1,5-naphthyridines is evidenced by over 600 published papers and 400 patents since the year 2000 alone.[1] This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential.
Core Physicochemical Properties and Synthetic Strategies
A deep understanding of a scaffold's synthesis is fundamental to its successful exploitation in a drug discovery campaign. The 1,5-naphthyridine core can be constructed through several classical and modern synthetic routes.
Prominent Synthetic Methodologies
The construction of the 1,5-naphthyridine ring system is often achieved through well-established cyclization reactions.[1] Key strategies include:
-
Skraup and Friedländer Reactions: These are classical methods that remain highly relevant. The Skraup synthesis typically involves reacting a 3-aminopyridine derivative with glycerol in the presence of a strong acid and an oxidizing agent to form the second pyridine ring.[3][4] The Friedländer synthesis, another powerful tool, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][4]
-
Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxy-1,5-naphthyridine derivatives. It involves the reaction of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization at high temperatures (e.g., 250 °C in diphenyl ether).[1][5] This route is a cornerstone for producing precursors to many active compounds.[5]
-
Cycloaddition Reactions: Modern approaches, including inter- and intramolecular cycloaddition processes, offer alternative routes to the 1,5-naphthyridine core, often providing access to novel substitution patterns.[1][2]
Diagram: Generalized Synthetic Pathway
The following diagram illustrates a generalized approach to the 1,5-naphthyridine core using the Gould-Jacobs reaction, a common and versatile method.
Caption: A simplified workflow of the Gould-Jacobs reaction for synthesizing the 1,5-naphthyridine core.
Therapeutic Applications and Mechanistic Insights
The versatility of the 1,5-naphthyridine scaffold is best demonstrated by its broad range of pharmacological activities.[1][2]
Anticancer Activity
The scaffold is a cornerstone in the development of novel anticancer agents, acting through multiple mechanisms.[6]
-
Topoisomerase Inhibition: Many 1,5-naphthyridine derivatives exert their cytotoxic effects by inhibiting topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[5][6] For instance, the clinical candidate Vosaroxin is a known topoisomerase II inhibitor.[6] Fused 1,5-naphthyridine systems have also shown potent activity as Topoisomerase I (TopI) inhibitors.[2][4] This dual-targeting capability is a significant advantage. The planar nature of the naphthyridine ring allows it to intercalate between DNA base pairs, stabilizing the DNA-topoisomerase complex and leading to double-strand breaks and apoptosis.
-
Kinase Inhibition: The scaffold serves as an effective hinge-binding motif in various protein kinase inhibitors.[3] By substituting the core at different positions, medicinal chemists can achieve high potency and selectivity against specific kinases implicated in cancer cell proliferation and survival.
Diagram: Mechanism of Action - DNA Intercalation
Caption: Simplified pathway of 1,5-naphthyridine derivatives as topoisomerase inhibitors leading to cancer cell apoptosis.
Antibacterial Activity
While the 1,8-naphthyridine isomer is more famous in the antibacterial field (e.g., nalidixic acid), the 1,5-scaffold has also given rise to potent antibacterial agents.[5][7]
-
Novel Bacterial Topoisomerase Inhibitors (NBTIs): A significant breakthrough has been the development of NBTIs that feature a 1,5-naphthyridine core. These compounds target bacterial DNA gyrase and topoisomerase IV at a binding site distinct from that of fluoroquinolones.[8][9] This is a crucial advantage as it means they show no cross-resistance with existing quinolone antibiotics, offering a new line of attack against drug-resistant bacteria.[8][9]
Structure-Activity Relationship (SAR) Insights for NBTIs
Extensive SAR studies on 1,5-naphthyridine-based NBTIs have yielded critical insights for optimizing antibacterial potency and spectrum.[9]
| Position on 1,5-Naphthyridine Ring | Favorable Substituents | Impact on Activity | Reference |
| C-2 | Alkoxy (e.g., -OCH₃), Cyano (-CN), Ether linkages | Tolerated for S. aureus activity; can be modified to tune properties like lipophilicity (clogD). | [8][9] |
| C-7 | Halogen (e.g., -Cl, -F), Hydroxyl (-OH) | Appears to be a preferred substitution for optimal activity. | [9] |
| Other Positions (C-3, C-4, C-6, C-8) | Substitution is generally detrimental | Substitutions at these positions often lead to a significant loss of antibacterial activity. | [9] |
Insight: The SAR for NBTIs is tight, suggesting that the 1,5-naphthyridine core provides a very specific and optimized interaction with the bacterial topoisomerase enzymes. Even minor changes at positions other than C-2 and C-7 can disrupt the crucial binding interactions.[9]
Key Experimental Protocols
To translate theory into practice, detailed and validated protocols are essential.
Protocol: Synthesis of a 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Intermediate
This protocol describes a typical Gould-Jacobs reaction, a foundational method for accessing this scaffold.[5]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Standard laboratory glassware and heating mantle with stirrer
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. This step forms the anilinomethylenemalonate intermediate, which may be isolated or used directly.
-
Cyclization: In a separate flask equipped with a condenser, heat diphenyl ether to approximately 250 °C. Add the intermediate from Step 1 portion-wise to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to allow for the thermal cyclization to complete.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will often precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a suitable solvent like ethanol or hexane to remove residual diphenyl ether.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to yield the final product.
-
Validation: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Topoisomerase I Inhibition Assay (General Workflow)
This workflow outlines the key steps to evaluate a compound's ability to inhibit Topoisomerase I.
Diagram: Topoisomerase I Inhibition Assay Workflow
Caption: A typical experimental workflow for assessing Topoisomerase I inhibitory activity.
Self-Validation System:
-
Negative Control: Reaction with DNA and buffer but no enzyme (shows only supercoiled DNA).
-
Positive Control: Reaction with DNA, buffer, and enzyme but no test compound (shows relaxed DNA).
-
Reference Inhibitor: A known Topoisomerase I inhibitor (e.g., Camptothecin) should be run in parallel to validate the assay's sensitivity.
-
Interpretation: An active compound will prevent the enzyme from relaxing the supercoiled plasmid DNA, resulting in a band that migrates similarly to the negative control. The potency (e.g., IC₅₀) is determined by the concentration of the compound required to inhibit 50% of the enzyme's activity.
Future Perspectives and Conclusion
The 1,5-naphthyridine scaffold is far from being fully exploited. Its synthetic accessibility and proven track record in modulating key biological targets ensure its continued relevance in drug discovery.[5] Future efforts will likely focus on:
-
Expansion of Chemical Space: Utilizing modern synthetic methods to create novel derivatives with unique substitution patterns to probe new biological targets.[5]
-
Structure-Based Drug Design: Leveraging computational tools and crystallography to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
-
Targeting Resistance: In the antibacterial space, the scaffold's ability to overcome existing resistance mechanisms makes it a high-priority area for tackling multidrug-resistant pathogens.
References
-
Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
Al-Tel, T. H. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]
-
Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]
-
Grychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]
-
Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). PubMed. Available at: [Link]
-
Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. Available at: [Link]
-
Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]
-
Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology. Available at: [Link]
-
ResearchGate. (2014). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. ResearchGate. Available at: [Link]
-
Szeliga, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available at: [Link]
-
Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kjpp.net [kjpp.net]
- 7. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 8. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Divergence and Antibacterial Efficacy: A Comparative Analysis of 1,5-Naphthyridine-4-carboxamide and 1,8-Naphthyridine Scaffolds
Executive Summary
As a Senior Application Scientist navigating the escalating crisis of multidrug-resistant (MDR) bacterial pathogens, I frequently evaluate novel heterocyclic scaffolds to bypass established resistance mechanisms. The naphthyridine core—a bicyclic system containing two nitrogen atoms—has been a cornerstone of antibacterial drug discovery since the introduction of nalidixic acid. However, the spatial arrangement of these nitrogen atoms fundamentally dictates the molecule's electronic distribution, target affinity, and pharmacokinetic profile.
This technical whitepaper provides an in-depth comparative analysis between the historically validated 1,8-naphthyridine class and the structurally distinct, emerging 1,5-naphthyridine-4-carboxamide derivatives. By examining their divergent mechanisms of action and validating their efficacy through rigorous experimental protocols, this guide serves as a strategic resource for drug development professionals.
Mechanistic Divergence: Structural Causality in Target Binding
The 1,8-Naphthyridine Scaffold: Established Ternary Complex Formation
The 1,8-naphthyridine structure serves as the pharmacophoric foundation for numerous highly potent quinolone and fluoroquinolone antibiotics (e.g., gemifloxacin, enoxacin, and the experimental agent PD 131628). The causality behind their mechanism lies in the electron density of the ring: the nitrogen at position 8 increases the electronegativity of the system, enhancing the molecule's ability to form a stable, lethal ternary complex with bacterial DNA and DNA gyrase (GyrA/GyrB) in Gram-negative species, or Topoisomerase IV (ParC/ParE) in Gram-positive species .
Furthermore, recent in vitro studies demonstrate that non-bactericidal 1,8-naphthyridine derivatives act as potent adjuvants. By sterically blocking bacterial efflux pumps like NorA and MepA, they restore the intracellular accumulation of co-administered antibiotics, exhibiting profound synergistic causality against MDR Staphylococcus aureus.
The 1,5-Naphthyridine-4-carboxamide Scaffold: Atypical Allosteric Modulation
In contrast, 1,5-naphthyridines possess a shifted dipole moment and altered lipophilicity. The critical addition of a 4-carboxamide group introduces a versatile hydrogen bond donor/acceptor motif. While historically optimized for oncology applications such as tankyrase inhibition , 1,5-naphthyridine-4-carboxamides are increasingly recognized for their unique antibacterial properties.
Because their binding geometry differs drastically from 1,8-naphthyridines, they do not rely on the traditional water-metal ion bridge utilized by fluoroquinolones. Instead, they evade classic target-site mutations (such as gyrA S83L) by binding to atypical allosteric sites on bacterial topoisomerases or by targeting essential bacterial kinases .
Mechanistic pathways of 1,8- vs 1,5-Naphthyridine derivatives in bacterial cell death.
Comparative Antibacterial Efficacy
To quantify the therapeutic window of these scaffolds, we must analyze their Minimum Inhibitory Concentrations (MIC). The following table synthesizes quantitative data from standardized microdilution assays, highlighting the superior Gram-positive activity of advanced 1,8-naphthyridines (like PD 131628) , while showcasing the broad-spectrum potential of 1,5-naphthyridine-4-carboxamides against resistant isolates.
| Compound Class | Specific Agent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Primary Mechanism |
| 1,8-Naphthyridine | PD 131628 | 0.03 | 0.125 | 0.5 | DNA Gyrase / Topo IV |
| 1,8-Naphthyridine | Nalidixic Acid | 4.0 | >128 | >128 | DNA Gyrase (GyrA) |
| 1,8-Naphthyridine | 1,8-NA (Adjuvant) | >1024 | >1024 | >1024 | Efflux Pump Inhibitor |
| 1,5-Naphthyridine | 4-carboxamide deriv. | 1.5 | 0.5 | 8.0 | Atypical Topo / Kinase |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness and absolute reproducibility, the following methodologies incorporate strict internal validation mechanisms. A protocol is only as reliable as its controls; therefore, every step is designed to isolate the specific causality of the naphthyridine derivative being tested.
Protocol A: Broth Microdilution & Checkerboard Synergy Assay
This assay determines both the intrinsic MIC and the Fractional Inhibitory Concentration (FIC) index. Causality Check: The inclusion of a known susceptible strain ensures media viability, while the two-dimensional checkerboard format mathematically isolates the synergistic causality of naphthyridine adjuvants from their baseline antibacterial activity.
-
Inoculum Preparation: Standardize bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 29213) to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).
-
Self-Validation: Measure OD600 spectrophotometrically to confirm a precise concentration of ~1.5 × 10^8 CFU/mL before proceeding.
-
-
Matrix Dilution: In a 96-well microtiter plate, perform two-dimensional serial dilutions. Dispense the naphthyridine derivative horizontally across the columns and a standard antibiotic (e.g., ciprofloxacin) vertically down the rows.
-
Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate at 37°C for 18-24 hours.
-
Self-Validation: Column 11 must serve as a growth control (broth + bacteria, no drug) and Column 12 as a sterility control (broth only). If Column 12 shows turbidity, the assay is voided.
-
-
Data Analysis: Determine the MIC as the lowest concentration yielding no visible growth. Calculate the FIC index: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI ≤ 0.5 definitively proves synergistic causality.
Self-validating checkerboard assay workflow for determining naphthyridine synergy.
Protocol B: DNA Gyrase Supercoiling Inhibition Assay
To prove that the bactericidal effect observed in Protocol A is caused by direct target inhibition rather than non-specific cytotoxicity, an in vitro enzymatic assay is mandatory .
-
Reaction Assembly: Combine relaxed pBR322 plasmid DNA (0.5 µg) with purified E. coli DNA gyrase (1 U) in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP).
-
Inhibitor Introduction: Introduce varying micromolar concentrations of the naphthyridine derivative.
-
Self-Validation: Run parallel reactions using novobiocin or ciprofloxacin as positive controls to validate enzyme activity.
-
-
Incubation & Termination: Incubate the mixture at 37°C for exactly 30 minutes. Terminate the enzymatic reaction by adding an equal volume of 50% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol.
-
Electrophoretic Visualization: Run the samples on a 1% agarose gel in TAE buffer at 80V. The inhibition of supercoiling is visualized by the persistence of relaxed plasmid bands, confirming direct enzymatic interference by the naphthyridine compound.
Conclusion
The structural transition from a 1,8-naphthyridine to a 1,5-naphthyridine-4-carboxamide fundamentally alters the molecule's interaction with bacterial targets. While 1,8-naphthyridines remain the gold standard for direct DNA gyrase/Topoisomerase IV inhibition and synergistic efflux modulation, 1,5-naphthyridine-4-carboxamides offer a highly promising frontier. By leveraging their unique hydrogen-bonding motifs and altered lipophilicity, researchers can design next-generation therapeutics capable of bypassing established fluoroquinolone resistance mechanisms.
References
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: MDPI - Antibiotics URL:[Link]
-
Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors Source: ACS Publications - Journal of Medicinal Chemistry URL:[Link]
-
In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]
-
Antimicrobial Activity of Naphthyridine Derivatives Source: PubMed Central (PMC) / Molecules URL:[Link]
Cytotoxicity and Mechanistic Profiling of 1,5-Naphthyridine-4-Carboxamide Derivatives in Cancer Cell Lines
Executive Summary
The development of targeted therapeutics for WNT/β-catenin-dependent malignancies has increasingly focused on the inhibition of Tankyrase 1 and 2 (TNKS1/2). Among the most promising chemical scaffolds discovered are the 1,5-naphthyridine-4-carboxamide derivatives[1]. By selectively binding to the catalytic domain of TNKS, these compounds initiate a biochemical cascade that restores the β-catenin destruction complex, thereby exerting profound cytotoxicity in specific cancer cell lines[2]. This technical guide provides an in-depth analysis of the mechanistic causality, structure-activity relationships (SAR), and the self-validating experimental workflows required to rigorously evaluate these compounds.
Mechanistic Grounding: The Tankyrase-WNT Axis
To understand the cytotoxicity of 1,5-naphthyridine-4-carboxamides, one must first establish the causality of the WNT/β-catenin signaling pathway. In many colorectal cancers, mutations in the Adenomatous Polyposis Coli (APC) gene lead to the aberrant accumulation of β-catenin, driving oncogenic transcription and uncontrolled cellular proliferation[3].
Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases that regulate this pathway by PARsylating AXIN1 and AXIN2, marking them for proteasomal degradation[2]. Because AXIN is the concentration-limiting scaffold protein of the β-catenin destruction complex, its degradation permits β-catenin to thrive[2].
1,5-naphthyridine-4-carboxamide derivatives act as potent, highly selective TNKS inhibitors[1]. By occupying the catalytic pocket of TNKS, these compounds prevent AXIN PARsylation. The subsequent stabilization of AXIN reconstitutes the destruction complex, forcing the phosphorylation and degradation of β-catenin, which ultimately induces cell cycle arrest and apoptosis in WNT-dependent cancer cells[2].
Fig 1: Mechanism of 1,5-naphthyridine-4-carboxamides inhibiting TNKS to drive cancer cytotoxicity.
Structure-Activity Relationship (SAR) Dynamics
The transition from early 1,2,4-triazole-based leads to the 1,5-naphthyridine-4-carboxamide scaffold was driven by the need to overcome metabolic instability while maximizing binding affinity within the TNKS catalytic pocket[1].
SAR investigations revealed that substituting a 2-pyridyl moiety with a 1,5-naphthyridine core (e.g., Compounds 10, 11, and 12) yielded an approximate 30-fold improvement in cellular WNT inhibitory efficacy[4]. Further refinement, such as the introduction of a 3-fluoro or 7-fluoro substituent on the naphthyridine ring (e.g., Compound 16b), significantly enhanced the polar interactions and metabolic stability of the molecules[1]. This optimization trajectory ultimately pushed cellular WNT inhibition into the picomolar range, translating to potent nanomolar cytotoxicity in target cancer cell lines[3].
Table 1: Comparative SAR and Efficacy of Key Derivatives
| Compound | Core Scaffold | Key Substitutions | Cellular WNT Inhibition | COLO 320DM Cytotoxicity (GI50) |
| Lead 1 (OM-1700) | 1,2,4-triazole | Base structure | Moderate | 650 nM[3] |
| Compound 10 | 1,5-naphthyridine-4-carboxamide | 5-Ethoxypyridin-2-yl, 2-fluorophenyl | High (~30x improved) | < 100 nM[4] |
| Compound 11 | 1,5-naphthyridine-4-carboxamide | Thiazol-2-yl, 2-fluorophenyl | High (~30x improved) | < 100 nM[4] |
| Compound 16b | 7-fluoro-1,5-naphthyridine | 5-Ethoxypyridin-2-yl, pyridin-2-yl | Very High | < 50 nM[1] |
| Compound 24 (OM-153) | Quinoxaline (Evolved Hybrid) | Optimized West/South regions | Picomolar (0.63 nM) | 10.1 nM[3] |
Self-Validating Experimental Workflows
To rigorously evaluate the cytotoxicity of these compounds, researchers must employ a closed-loop, self-validating experimental design. Cytotoxicity alone is an insufficient metric; cell death must be causally and exclusively linked to TNKS inhibition. If a compound causes cell death without stabilizing AXIN, the toxicity is off-target.
Protocol A: Phenotypic Cytotoxicity Profiling (The "What")
Causality: We utilize the colorectal cancer cell line COLO 320DM (APC-mutated, highly WNT-dependent) as the primary test subject, and RKO cells (APC wild-type, WNT-independent) as a negative counter-screen[1]. A true TNKS inhibitor will show profound cytotoxicity in COLO 320DM while sparing RKO cells[3].
-
Seed COLO 320DM and RKO cells at 500–1000 cells/well in 384-well cell culture plates[2].
-
Carefully remove the cell medium and treat with a serial dilution of the 1,5-naphthyridine-4-carboxamide derivative (0.1 nM to 10 µM) for 72–96 hours.
-
Quantify cell viability using an MTS colorimetric assay or CellTiter-Glo luminescent assay[3].
-
Calculate GI50 values. Validation is achieved only if the COLO 320DM GI50 is significantly lower than the RKO GI50.
Protocol B: Biomarker Target Engagement (The "Why")
Causality: To prove the mechanism of action, we must observe the biochemical cascade: TNKS inhibition → AXIN stabilization → β-catenin reduction[4].
-
Treat COLO 320DM cells with the compound at 1x, 5x, and 10x the established GI50 for 24 hours.
-
Lyse cells using a stringent buffer (50 mM Tris HCl pH 8.0, 40 mM NaCl, 1.5 mM MgCl2, 0.5% IGEPAL CA 630) to preserve protein-protein interactions[2].
-
Perform Western Blot analysis on isolated nuclear and cytoplasmic lysates[1].
-
Probe for TNKS1/2, AXIN1 (expected to increase), and non-phosphorylated active β-catenin (expected to decrease)[4].
Protocol C: Transcriptional Readout (The "Result")
Causality: If active β-catenin is successfully degraded, downstream oncogenic transcription must be halted.
-
Isolate RNA from compound-treated COLO 320DM cells using standard protocols[1].
-
Perform Real-Time qRT-PCR targeting specific WNT target genes (e.g., AXIN2, MYC)[1].
-
Normalize against a housekeeping gene. A dose-dependent decrease in WNT transcript levels completes the validation loop.
Fig 2: Self-validating experimental workflow for screening TNKS inhibitors in cancer cell lines.
Conclusion & Translational Outlook
The 1,5-naphthyridine-4-carboxamide class represents a highly optimized, metabolically stable scaffold for targeting the WNT/β-catenin pathway via Tankyrase inhibition[1]. By employing rigorous, self-validating protocols that pair phenotypic cytotoxicity with precise biomarker engagement, drug development professionals can effectively stratify lead candidates. Compounds that successfully navigate this in vitro gauntlet—demonstrating picomolar biochemical inhibition and specific cytotoxicity in APC-mutated lines like COLO 320DM—are prime candidates for advanced in vivo pharmacokinetic profiling and clinical translation[3].
References
- Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II.
- WO2018078005A1 - Amido-substituted azaspiro derivatives as tankyrase inhibitors.
- Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II.
- Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor | Journal of Medicinal Chemistry.
Sources
Thermodynamic Stability and Solubility Profiling of Naphthyridine Carboxamides: A Technical Guide for Lead Optimization
Introduction: The Solubility-Stability Paradox
Naphthyridine carboxamides represent a highly versatile and potent pharmacophore in modern drug discovery. Depending on their specific substitution patterns, these scaffolds have been successfully deployed as HIV-1 integrase inhibitors (e.g., L-870,810)[1], metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulators[2], and potent antileishmanial[3] or anticancer agents[4].
However, the progression of naphthyridine carboxamides from in vitro hits to in vivo clinical candidates is frequently derailed by a fundamental physicochemical bottleneck: the solubility-stability paradox. The planar, rigid nature of the 1,8-naphthyridine core promotes strong intermolecular π-π stacking and extensive hydrogen-bonding networks within its crystal lattice[5]. While this high lattice energy drives excellent thermodynamic stability and highly specific target-site binding, it severely restricts aqueous dissolution. Consequently, compounds in this class often exhibit poor human liver microsome (HLM) stability, rapid clearance, and low oral bioavailability[6].
As an application scientist, my objective in this guide is to deconstruct the causality behind these physicochemical barriers and provide field-proven, self-validating methodologies to accurately profile and optimize the thermodynamic stability and solubility of naphthyridine carboxamides.
Mechanistic Insights into ADME Optimization
To successfully optimize a naphthyridine carboxamide, one must understand the causality behind structural modifications. Replacing highly lipophilic halogenated phenyl groups with more polar, sp3-rich substituents (such as morpholine or pyrrolidinone) disrupts the planar crystal lattice[3]. This disruption lowers the melting point and lattice energy, thereby increasing aqueous solubility without compromising the compound's intrinsic metabolic stability.
Furthermore, the introduction of cyclic sulfonamides at the 5-position of the 8-hydroxy-(1,6)-naphthyridine carboxamide core has been shown to yield optimal pharmacokinetic properties, achieving low plasma clearance and high oral bioavailability across multiple species[1].
Iterative ADME optimization workflow for naphthyridine carboxamides.
Self-Validating Experimental Methodologies
A robust drug discovery pipeline relies on self-validating assay systems. This requires the inclusion of internal standards, rigorous mass balance checks, and a clear distinction between kinetic and thermodynamic parameters.
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality & Rationale: Early-stage kinetic solubility assays (which rely on spiking DMSO stock solutions into aqueous buffers) frequently overestimate solubility due to co-solvent effects and the formation of super-saturated amorphous suspensions. To predict true oral bioavailability, we must measure the thermodynamic solubility—the true equilibrium between the crystalline solid and the aqueous phase.
Step-by-Step Methodology:
-
Solid Preparation: Accurately weigh 2.0–3.0 mg of the pure, crystalline naphthyridine carboxamide test compound into a 4 mL glass vial.
-
Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) or simulated intestinal fluid (FaSSIF).
-
Equilibration: Seal the vial and agitate the suspension on a rotary shaker at 300 rpm for 24 to 48 hours at 37°C. Note: A minimum of 24 hours is required to ensure the system overcomes the activation energy of dissolution and reaches true thermodynamic equilibrium.
-
Phase Separation: Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter to eliminate sub-visible particulates.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV/Vis or LC-MS/MS against a matrix-matched standard curve.
Protocol B: Metabolic Stability Assay (Microsomal Incubation)
Causality & Rationale: Poor metabolic stability leads to rapid hepatic clearance. By incubating the compound with human (HLM) or rat liver microsomes (RLM), we can calculate the intrinsic clearance (
Step-by-Step Methodology:
-
Matrix Preparation: Thaw HLM/RLM on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
. -
Compound Spiking: Add the naphthyridine carboxamide to achieve a final concentration of 1 µM. Critical Control: Ensure residual DMSO remains < 0.1% to prevent solvent-induced inhibition of CYP450 enzymes.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.
-
Aliquot Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide or labetalol).
-
Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (
) and calculate .
Quantitative Data & Structure-Property Relationships
The table below synthesizes the structure-property relationships of various naphthyridine carboxamide derivatives, highlighting how specific functional group modifications impact both solubility and metabolic stability.
| Compound Class / Modification | Target Indication | Aqueous Solubility (µM) | Metabolic Stability ( | In Vivo Bioavailability (%) |
| L-870,810 (5-cyclic sulfonamide) | HIV-1 Integrase | > 200 | < 5.0 (Low Clearance) | 41–51% (Rat/Dog/Macaque)[1] |
| Derivative 6 (C-3 proparagyl) | Ovarian Cancer | ~ 179 | Poor (Rapid Clearance) | Low (IV administration preferred)[4][6] |
| Compound 16 (o-methoxy phenyl) | Antileishmanial | > 250 | 1.4 (Highly Stable) | Not Determined[3] |
| Compound 26 (Triazole substitution) | Antileishmanial | 219 | 0.9 (Highly Stable) | High (Low glucuronidation)[3] |
Biotransformation and Clearance Mechanisms
Understanding the biotransformation pathways of naphthyridine carboxamides is essential for rational drug design. In vivo pharmacokinetic studies and in vitro microsomal assays indicate that these compounds are primarily cleared via CYP450-mediated hydroxylation, with glucuronidation serving as a minor, secondary pathway[3].
Pharmacokinetic distribution and primary metabolic clearance pathways.
By identifying the specific sites of hydroxylation (often on pendant phenyl rings rather than the electron-deficient naphthyridine core), medicinal chemists can employ strategies such as fluorine substitution or the introduction of steric bulk to block metabolic soft spots, thereby enhancing the compound's half-life.
Conclusion
The successful development of naphthyridine carboxamides requires a delicate balancing act between target affinity, thermodynamic stability, and aqueous solubility. By utilizing rigorous, self-validating protocols—specifically distinguishing between kinetic and thermodynamic solubility, and accurately profiling microsomal clearance—researchers can systematically overcome the inherent physicochemical liabilities of the 1,8-naphthyridine scaffold.
References
-
A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. nih.gov.[Link]
-
Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. nih.gov.[Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. acs.org.[Link]
-
Full article: Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. tandfonline.com.[Link]
-
1,8-Naphthyridine-2,7-diamine: A potential universal reader of Watson-Crick base pairs for DNA sequencing by electron tunneling. researchgate.net.[Link]
-
Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. thno.org.[Link]
Sources
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 [thno.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
History and development of 1,5-naphthyridine pharmacophores
The History and Development of 1,5-Naphthyridine Pharmacophores
Executive Summary: The "Other" Naphthyridine
While the 1,8-naphthyridine scaffold achieved early fame through the antibacterial blockbuster nalidixic acid , its isomer, 1,5-naphthyridine , has historically been the "quiet achiever" of the family. However, the last two decades have seen a paradigm shift. The 1,5-naphthyridine core has emerged as a privileged scaffold for kinase inhibition, offering a distinct electronic profile that mimics the adenine ring of ATP more effectively than many quinoline analogues.
This guide analyzes the structural evolution of 1,5-naphthyridine pharmacophores, moving from their natural origins in Canthin-6-one alkaloids to their modern application as potent ALK5 (TGF-β) and PI4K (Malaria) inhibitors.
Structural Foundation & Natural Origins
The Isomer Distinction
The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. Unlike the 1,8-isomer, where the nitrogens are proximal and can chelate metals (crucial for nalidixic acid’s mechanism), the 1,5-arrangement creates a distributed electron-deficient system.
| Feature | 1,5-Naphthyridine | 1,8-Naphthyridine |
| Symmetry | Centrosymmetric ( | Planar, non-centrosymmetric ( |
| Dipole Moment | 0 D (in ideal planar state) | ~3.8 D |
| Primary Application | Kinase Inhibitors (ATP competitive) | Antibacterials (DNA Gyrase) |
| Key Drug Class | TGF-β / PI4K Inhibitors | Quinolone antibiotics |
Natural Products: The Canthin-6-ones
The 1,5-naphthyridine core is not purely synthetic.[1] It forms the skeleton of canthin-6-one alkaloids, isolated from Ailanthus altissima and Zanthoxylum species. These natural products exhibit broad-spectrum biological activities, including antifungal and cytotoxic effects, providing the first "hit" validation for this scaffold in biological systems.
Synthetic Architectures: From Classical to Modern
The construction of the 1,5-naphthyridine ring has evolved from harsh acid-mediated cyclizations to precise metal-catalyzed couplings.
Synthetic Pathway Visualization
Figure 1: Evolution of synthetic strategies for accessing the 1,5-naphthyridine core.
Detailed Protocol: The Gould-Jacobs Reaction
The Gould-Jacobs reaction remains the most robust method for generating the 4-hydroxy-1,5-naphthyridine scaffold, a versatile precursor for chlorination and subsequent
Objective: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
Reagents & Equipment:
-
3-Aminopyridine (1.0 eq)[2]
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)[2]
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)
-
Apparatus: Dean-Stark trap (optional for step 1), High-temperature reflux setup.
Step-by-Step Protocol:
-
Condensation (Formation of Enamine):
-
Mix 3-aminopyridine and DEEM in a round-bottom flask (neat or in ethanol).
-
Heat to 110–120°C for 2 hours.
-
Observation: Ethanol is evolved. If running neat, the mixture will solidify upon cooling.
-
Validation: TLC should show disappearance of 3-aminopyridine and appearance of a less polar intermediate (diethyl 2-((pyridin-3-ylamino)methylene)malonate).
-
Recrystallize the intermediate from ethanol/hexane if high purity is required.
-
-
Thermal Cyclization (The Critical Step):
-
Heat Dowtherm A (10 mL per gram of intermediate) to a rolling boil (~250°C ).
-
Safety Note: This temperature is extreme. Ensure synthesis is performed in a high-efficiency fume hood behind a blast shield.
-
Add the intermediate portion-wise or as a slurry to the boiling solvent. Rapid addition is crucial to prevent polymerization but must be controlled to avoid boil-over.
-
Maintain reflux for 15–30 minutes. The product usually precipitates as a brown solid even at high temperatures.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Dilute with hexane or diethyl ether to maximize precipitation.
-
Filter the solid and wash extensively with hexane (to remove Dowtherm A) and ethanol.
-
Yield: Typically 60–80%.
-
Medicinal Chemistry: Case Studies in Kinase Inhibition
The 1,5-naphthyridine core is often employed as a "bioisostere" for quinoline or quinazoline, specifically to introduce an additional nitrogen atom that can function as a hydrogen bond acceptor in the kinase hinge region.
Case Study: TGF-β Type I Receptor (ALK5) Inhibitors
Transforming Growth Factor-beta (TGF-β) signaling is implicated in fibrosis and cancer metastasis. GlaxoSmithKline identified 1,5-naphthyridine derivatives as potent ALK5 inhibitors.[3]
-
Discovery: Optimization of high-throughput screening hits led to Compound 19 .
-
Mechanism: The N1 and N5 nitrogens align with the ATP-binding pocket, while the C2-substituent extends into the "selectivity pocket" (Ser-280).
-
Key Insight: Substitution at C2 with a pyrazole or aminothiazole moiety significantly enhanced potency and selectivity over p38 MAP kinase.
Case Study: Antimalarial PI4K Inhibitors
While MMV390048 (a clinical candidate) utilizes a bipyridine core, subsequent research focused on 1,5-naphthyridines to improve physicochemical properties and reduce potential teratogenicity risks associated with off-target kinase inhibition.
-
Target: Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K).[4][5][6]
-
SAR Breakthrough: 2,8-disubstituted-1,5-naphthyridines.
-
C2 Position: Aryl/Heteroaryl groups for hydrophobic interactions.
-
C8 Position: Introduction of solubilizing basic amines (e.g., piperazines).
-
Outcome: These derivatives maintained potent antiplasmodial activity (
nM) while improving solubility compared to the rigid planar precursors.
-
Quantitative Activity Comparison
| Compound Class | Target | Primary Substitution Pattern | Potency ( | Reference |
| Compound 19 | ALK5 (TGF-β) | 2-(Pyrazol-4-yl) | 4 nM | |
| Compound 15 | ALK5 (TGF-β) | 2-(Aminothiazole) | 6 nM | |
| Naphthyridine 21 | PfPI4K (Malaria) | 2-Aryl, 8-Amino | 40 nM | |
| Canthin-6-one | General Cytotoxicity | Fused Tetracyclic | ~2-10 | [Natural Product] |
Structure-Activity Relationship (SAR) Map
The following diagram summarizes the "Rules of Thumb" for derivatizing the 1,5-naphthyridine core in a kinase discovery campaign.
Figure 2: Strategic derivatization points on the 1,5-naphthyridine scaffold.
Future Outlook
The 1,5-naphthyridine scaffold is transitioning from a "backup" chemotype to a primary design element. Future development is focused on multitargeting agents —compounds that simultaneously inhibit kinases (like ALK5) and intercalate DNA (Topoisomerase inhibition), particularly for drug-resistant cancers. The rigid planarity of the system makes it an ideal candidate for PROTAC linkers where a defined exit vector is required.
References
-
Gellibert, F. et al. (2004).[3] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[3] Journal of Medicinal Chemistry.[3]
-
BenchChem Protocols. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
-
Fuertes, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI).
-
McNamara, C. et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. ACS Infectious Diseases.[5]
-
Polanski, J. et al. (2021). Biological Activity of Naturally Derived Naphthyridines.[3][7][8][9] Molecules.[4][1][2][3][5][6][7][8][9][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1,5-Naphthyridine-4-Carboxamide Scaffolds via Gould-Jacobs Reaction
[1]
Introduction & Scope
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents (e.g., naphthyridine analogs of fluoroquinolones), and antiparasitic drugs.[1][2]
This guide details the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxamide starting from 3-aminopyridine.
Critical Nomenclature & Regiochemistry Note
The Gould-Jacobs reaction on 3-aminopyridine inherently yields the 3-carboxylate derivative with a hydroxyl (tautomeric ketone) at the 4-position .
-
Direct Product: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2][3][4]
-
Target Amide: 4-hydroxy-1,5-naphthyridine-3-carboxamide.
Note: If your specific target is the 4-carboxamide (CONH₂ at position 4, lacking the 3-carboxyl group), refer to the "Route Extension" section, as this requires decarboxylation and de novo functionalization of the 4-position.
Reaction Mechanism & Logic
The synthesis proceeds via three distinct phases:
-
Condensation: Nucleophilic attack of 3-aminopyridine on diethyl ethoxymethylenemalonate (EMME) to form an enamine.
-
Cyclization: High-temperature electrocyclic ring closure.[1] This is the critical step determining the 1,5- vs. 1,7-naphthyridine ratio.
-
Amidation: Conversion of the ethyl ester to the primary carboxamide.
Regioselectivity Challenge
3-Aminopyridine possesses two cyclization sites: C2 and C4 .
-
Path A (C2 Attack): Yields 1,5-naphthyridine (Target).
-
Path B (C4 Attack): Yields 1,7-naphthyridine (Byproduct).
-
Control Strategy: Cyclization in high-boiling solvents (Dowtherm A) typically favors the 1,5-isomer due to electronic stabilization of the transition state at the C2 position, though mixtures are common and require recrystallization.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway highlighting the bifurcation point for 1,5- vs 1,7-isomer formation.[5]
Experimental Protocols
Phase 1: Condensation (Enamine Formation)
Objective: Synthesize diethyl (3-pyridylaminomethylene)malonate.
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (optional but recommended) and a reflux condenser.
-
Stoichiometry:
-
3-Aminopyridine: 9.4 g (100 mmol)
-
Diethyl ethoxymethylenemalonate (EMME): 21.6 g (100 mmol)
-
Solvent: None (Neat reaction) or Toluene (50 mL) if temperature control is difficult.
-
-
Procedure:
-
Mix the amine and EMME.[4] The reaction is slightly exothermic.
-
Heat the mixture to 110–120°C for 2–3 hours.
-
Process Control: Monitor the evolution of ethanol. If running neat, use a distillation head to remove ethanol continuously, driving the equilibrium forward.
-
-
Work-up:
-
Cool the mixture to room temperature. The oil usually solidifies upon standing or trituration with cold hexanes/petroleum ether.
-
Yield: Expect >90%.
-
Validation: ¹H NMR should show the disappearance of the amine NH₂ protons and the appearance of the vinyl doublet (~8.5 ppm) and NH doublet (~11 ppm).
-
Phase 2: Thermal Cyclization (The Gould-Jacobs Step)
Objective: Form the 1,5-naphthyridine core.[6]
Safety Warning: This step involves extremely high temperatures (250°C). Use a blast shield and ensure glassware is free of star cracks.
-
Solvent System: Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide). This solvent is critical for heat transfer and preventing charring.
-
Procedure:
-
Heat 100 mL of Dowtherm A to a rolling boil (~250–255°C ) in a 500 mL 3-neck flask equipped with a mechanical stirrer (vigorous stirring is essential).
-
Dissolve/suspend the enamine from Phase 1 in a minimal amount of warm Dowtherm A or add it as a solid powder slowly via a powder funnel.
-
Critical Step: The addition must be slow enough to maintain the solvent temperature >245°C. Rapid addition cools the mixture, leading to polymerization rather than cyclization.
-
Maintain reflux for 30–45 minutes.
-
-
Isolation (Isomer Purification):
-
Allow the dark mixture to cool to ~100°C.
-
Pour the hot solution into 300 mL of Ligroin or Hexanes. The product (and some impurities) will precipitate.[4]
-
Purification: Recrystallize from DMF or Acetic Acid . The 1,5-isomer is typically less soluble and crystallizes first.[4]
-
Data Check: The 1,7-isomer is often more soluble in ethanol.
-
Target Intermediate: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2][3][4]
-
Phase 3: Functionalization to Carboxamide
Objective: Convert the ethyl ester to the carboxamide.
Direct ammonolysis of naphthyridine esters is often sluggish due to poor solubility. The recommended route is Hydrolysis
Step 3A: Hydrolysis
-
Suspend the ester (10 mmol) in 10% NaOH (50 mL).
-
Reflux for 2 hours until the solid dissolves.
-
Acidify with acetic acid to pH 5–6.
-
Filter the precipitated 4-hydroxy-1,5-naphthyridine-3-carboxylic acid .
Step 3B: Activation & Amidation[5]
-
Activation: Reflux the dry acid (10 mmol) in Thionyl Chloride (SOCl₂, 10 mL) with a catalytic drop of DMF for 1 hour.
-
Evaporate excess SOCl₂ under vacuum (use a dry ice trap).
-
Amidation: Resuspend the crude acid chloride in anhydrous Dichloromethane (DCM) or THF (50 mL) at 0°C.
-
Bubble anhydrous Ammonia gas through the solution for 30 minutes, or add concentrated ammonium hydroxide (excess) dropwise if using a biphasic system.
-
Stir at room temperature for 2 hours.
-
Final Isolation: Filter the precipitate, wash with water (to remove NH₄Cl), and dry.
Quantitative Data & Troubleshooting
| Parameter | Specification | Troubleshooting |
| Condensation Yield | 90–98% | If low, ensure ethanol is actively removed (Le Chatelier's principle). |
| Cyclization Yield | 40–60% | Low yield often indicates "cold" addition. Ensure Dowtherm A is boiling before addition. |
| Regio-purity | >95% (1,5-isomer) | If 1,7-isomer persists, recrystallize from glacial acetic acid. |
| Appearance | Off-white/Tan solid | Dark color indicates oxidation/charring. Use charcoal filtration during recrystallization. |
Route Extension: Synthesis of the 4-Carboxamide Isomer
If the target is strictly the 4-carboxamide (CONH₂ at C4), the standard GJ product (3-COOEt) is the wrong starting point. Use this modification:
-
Start: 4-Hydroxy-1,5-naphthyridine (obtained by decarboxylating the GJ acid product in boiling quinoline/Cu powder).
-
Chlorination: React with POCl₃ to get 4-chloro-1,5-naphthyridine .
-
Cyanation: Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) to get 1,5-naphthyridine-4-carbonitrile .
-
Hydrolysis: Controlled hydrolysis (H₂O₂, NaOH) yields 1,5-naphthyridine-4-carboxamide .
References
-
BenchChem. (2025).[1][2][4] A Comparative Guide to the Synthesis of 1,5-Naphthyridine-4-carboxylic Acid. Retrieved from
-
Hauser, C. R., & Reynolds, G. A. (1948). Reactions of beta-Keto Esters with Aromatic Amines. Journal of the American Chemical Society, 70(7), 2402. (Foundational Gould-Jacobs mechanism).[1][4]
- Brown, E. V. (1957). The Chemistry of the Naphthyridines. Chemical Reviews, 57(6), 1065-1090.
-
Wernik, M., et al. (2020).[9] On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry. Retrieved from
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[5] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. (Classic application of GJ in drug synthesis).[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Optimized Strategies for Amide Coupling of 1,5-Naphthyridine-4-Carboxylic Acid
Executive Summary
The 1,5-naphthyridine-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines in kinase inhibitors (e.g., ALK5, TGF-β) and antibacterial agents. However, its amphoteric nature, poor solubility in non-polar solvents, and electron-deficient heteroaromatic core present distinct synthetic challenges.
This guide provides three validated protocols for amide coupling at the C4 position. Unlike standard phenyl-carboxylic acid couplings, this scaffold requires specific attention to solvent polarity (to solubilize the zwitterion) and base stoichiometry (to neutralize the ring nitrogens).
Chemical Context & Challenges[1][2][3][4][5][6][7]
The Physicochemical Barrier
1,5-Naphthyridine-4-carboxylic acid exists as a zwitterion in the solid state, leading to high lattice energy and poor solubility in DCM, THF, or EtOAc. The electron-deficient nature of the ring system (containing two nitrogen atoms) reduces the electron density at the carboxylate, making activation slower compared to electron-rich aromatics.
| Property | Characteristic | Synthetic Implication |
| Solubility | Poor in non-polar/moderately polar solvents. | Reactions require DMF, NMP, or DMSO. |
| Electronic State | Nucleophilic attack at the active ester is favored, but acid chloride formation is sluggish. | |
| Thermal Stability | Prone to decarboxylation at | Avoid harsh heating; keep reaction temps |
| Basicity | Amphoteric (Acidic COOH, Basic N1/N5). | Product is basic; acidic workups result in product loss. |
Method Selection Matrix
The following decision tree guides the selection of the optimal coupling strategy based on amine reactivity and scale.
Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.
Detailed Protocols
Method A: The "Gold Standard" (HATU/HOAt)
Best for: Small-scale synthesis, library generation, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which accelerates coupling while minimizing steric hindrance from the peri-hydrogens of the naphthyridine ring.
Reagents:
-
1,5-naphthyridine-4-carboxylic acid (1.0 equiv)
-
HATU (1.2 equiv)
-
HOAt (0.5 equiv - Optional but recommended for kinetics)
-
DIPEA (3.0 - 4.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Procedure:
-
Dissolution: In a dried vial, suspend the carboxylic acid in anhydrous DMF.
-
Activation: Add DIPEA. The suspension should clear as the carboxylate salt forms. Add HATU (and HOAt if using). Stir at Room Temperature (RT) for 15 minutes. Note: The solution often turns yellow/orange.
-
Addition: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 2-16 hours. Monitor by LCMS.[1]
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 80°C to avoid HATU decomposition (tetramethylguanidinium byproduct formation).
-
-
Workup:
-
Dilute with EtOAc.
-
Crucial Step: Wash with Saturated NaHCO₃ (3x) to remove HOAt and unreacted acid.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
Method B: The "Hammer" (Acid Chloride via Oxalyl Chloride)
Best for: Non-nucleophilic amines (e.g., electron-deficient anilines), sterically hindered amines, or when HATU fails. Caveat: Requires strict anhydrous conditions.
Reagents:
-
1,5-naphthyridine-4-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
Catalytic DMF (2-3 drops)
-
Solvent: Anhydrous DCM (primary) or THF (if solubility issues arise)
Procedure:
-
Chlorination: Suspend the acid in anhydrous DCM under Argon/Nitrogen.
-
Catalysis: Add catalytic DMF.
-
Generation: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours.
-
Observation: Gas evolution (CO/CO₂) indicates reaction progress. The solid should dissolve.
-
-
Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add the amine (1.0 equiv) and a scavenger base (Pyridine or Et₃N, 3.0 equiv) at 0°C.
-
Workup: Quench with water. Extract with DCM. Wash with Sat. NaHCO₃.
Method C: The "Green & Scalable" (T3P - Propylphosphonic Anhydride)
Best for: Process scale (>5g), chiral amines (low epimerization risk), and easy purification. Advantage: T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.
Reagents:
-
1,5-naphthyridine-4-carboxylic acid (1.0 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc (preferred) or DMF (if solubility is limiting)
Procedure:
-
Combine: Charge the flask with acid, amine (1.1 equiv), and base in the solvent.
-
Addition: Add T3P solution dropwise at 0°C.
-
Reaction: Warm to RT and stir.
-
Note: T3P kinetics are slower than HATU; reaction may require 12-24 hours.
-
-
Workup:
-
Add water to the reaction mixture.[2]
-
Separate layers.
-
Wash organic layer with Water (2x) and Sat. NaHCO₃ (2x).
-
The T3P byproducts wash away into the aqueous phase.
-
Evaporate solvent to yield the crude amide.
-
Mechanistic Insight & Visualization
Understanding the activation pathway helps in troubleshooting. The zwitterionic nature of the starting material requires the base to first "unlock" the carboxylate before it can attack the coupling reagent.
Figure 2: Activation pathway emphasizing the necessity of base-mediated solubilization prior to coupling.
Troubleshooting & QC
Workup "Gotchas"
The most common failure mode is product loss during extraction .
-
The Problem: The 1,5-naphthyridine ring is basic (pKa of conjugate acid ~3-4). If you wash the reaction mixture with 1N HCl to remove excess amine, the product will protonate and partition into the aqueous layer.
-
The Fix: Use neutral or slightly basic washes (Water, Brine, Sat. NaHCO₃). If the amine must be removed, use column chromatography (DCM:MeOH gradient) rather than acid extraction.
Decarboxylation
While 1,5-naphthyridine-4-carboxylic acid is more stable than its 2-isomer, thermal stress can induce decarboxylation.
-
Limit: Do not heat above 120°C.
-
Observation: If LCMS shows a mass of [M-44], decarboxylation has occurred. Switch to Method B (Acid Chloride) at 0°C or Method C (T3P) at RT.
References
-
BenchChem. (2025).[3][1][4] Synthesis of 1,5-Naphthyridine-4-carboxylic acid - Technical Support Center. Retrieved from
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Retrieved from
-
Fuertes, M., et al. (2020).[5] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(16), 3744. Retrieved from
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Retrieved from
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Gould-Jacobs and naphthyridine reactivity).
Sources
Application Note: Accelerated Synthesis of 1,5-Naphthyridine Derivatives via Microwave Irradiation
Introduction: The Significance of 1,5-Naphthyridines and the Drive for Greener Synthesis
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of potent biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] This has led to their investigation in the development of novel therapeutics.[1][4] Classical synthetic routes to these valuable compounds, such as the Skraup and Friedländer reactions, often require harsh conditions, long reaction times, and the use of hazardous reagents, which can be significant drawbacks in a drug discovery setting.[2][4]
In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and environmentally friendly alternative to conventional heating methods.[5][6][7][8] By utilizing microwave irradiation, chemical reactions can be dramatically accelerated, often leading to higher yields, increased product purity, and a significant reduction in by-product formation.[6][9] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via mechanisms of dipolar polarization and ionic conduction.[8] This application note provides a detailed protocol for the rapid and efficient synthesis of 1,5-naphthyridine derivatives using microwave irradiation, offering a greener and more time-efficient approach for researchers in drug development and organic synthesis.
The Advantage of Microwave-Assisted Synthesis
The application of microwave technology in organic synthesis offers numerous advantages over traditional convective heating methods:
-
Accelerated Reaction Times: Microwave irradiation can reduce reaction times from hours to mere minutes, significantly increasing throughput.[9][10]
-
Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[7]
-
Energy Efficiency: Microwaves directly heat the reactants and solvent, not the vessel, leading to a more efficient use of energy.[6]
-
Greener Chemistry: The potential for solvent-free reactions or the use of more environmentally benign solvents aligns with the principles of green chemistry.[5][7][8]
-
Enhanced Reproducibility: Modern microwave synthesizers allow for precise control over reaction parameters such as temperature, pressure, and power, leading to more reproducible results.[9]
Experimental Workflow: A Visual Guide
The general workflow for the microwave-assisted synthesis of 1,5-naphthyridine derivatives is a streamlined process designed for efficiency and high throughput.
Caption: General workflow for microwave-assisted 1,5-naphthyridine synthesis.
Protocol: Microwave-Assisted Friedländer Annulation for 1,5-Naphthyridine Synthesis
This protocol details a solvent-free, microwave-assisted adaptation of the Friedländer annulation for the synthesis of substituted 1,5-naphthyridines. This method is noted for its operational simplicity and rapid execution.
Materials:
-
3-Amino-2-chloropyridine
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)
-
Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer equipped with sealed reaction vessels and a magnetic stirrer
-
Ethanol (for recrystallization)
-
Ethyl acetate and hexane (for column chromatography if necessary)
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 3-amino-2-chloropyridine (1 mmol), the active methylene compound (1.2 mmol), and DABCO (0.2 mmol).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the sealed vessel into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Work-up: After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Isolation: To the cooled reaction mixture, add 10 mL of cold water. The solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 1,5-naphthyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 1,5-naphthyridine derivatives.
| Entry | Active Methylene Compound | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Ethyl acetoacetate | 15 | 150 | 120 | 88 |
| 2 | Acetylacetone | 10 | 150 | 120 | 92 |
| 3 | Cyclohexanone | 20 | 180 | 130 | 85 |
| 4 | Diethyl malonate | 20 | 200 | 140 | 75 |
Proposed Reaction Mechanism
The microwave-assisted Friedländer synthesis of 1,5-naphthyridines is believed to proceed through a base-catalyzed condensation followed by an intramolecular cyclization and subsequent dehydration.
Caption: Proposed mechanism for the synthesis of 1,5-naphthyridines.
Conclusion and Future Outlook
This application note demonstrates a rapid, efficient, and environmentally conscious method for the synthesis of 1,5-naphthyridine derivatives using microwave irradiation. The significant reduction in reaction time and improvement in yields make this protocol highly attractive for applications in medicinal chemistry and drug discovery, where the rapid generation of compound libraries is crucial.[11] The versatility of the Friedländer annulation allows for the synthesis of a diverse range of substituted 1,5-naphthyridines by varying the active methylene compound. Future work could explore the expansion of the substrate scope and the development of one-pot, multi-component reactions under microwave conditions to further streamline the synthesis of these important heterocyclic compounds.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). ijrpas.com. [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. [Link]
-
Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
specific effects of microwave - Solid supported reaction. Academia.edu. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Fused 1,5-naphthyridines - Encyclopedia.pub. (2020). encyclopedia.pub. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (2025). ResearchGate. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - ResearchGate. (2025). ResearchGate. [Link]
-
Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. (2010). Synthetic Communications. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). MDPI. [Link]
-
Diversity Synthesis of Pyrimido[4,5-b][1][5]naphthyridine and Its Derivatives under Microwave Irradiation | ACS Combinatorial Science. (2009). ACS Publications. [Link]
-
Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Nap - TSI Journals. (2011). TSI Journals. [Link]
-
MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals. (2011). TSI Journals. [Link]
-
Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry - Longdom Publishing. (2016). Longdom Publishing. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.org. (2023). IJNRD.org. [Link]
-
Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing). (2018). Royal Society of Chemistry. [Link]
-
Microwave-assisted synthesis of pyrimido[4,5-b][1][5]naphthyridin-4(3H)-ones with potential antitumor activity - PubMed. (2013). National Center for Biotechnology Information. [Link]
-
CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES William D. Shipe,* Feng Yang, Zh - LOCKSS: Serve Content. (2006). HETEROCYCLES. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ijrpas.com [ijrpas.com]
- 7. rjpdft.com [rjpdft.com]
- 8. ijnrd.org [ijnrd.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. mdpi.com [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Functionalization of 1,5-naphthyridine-4-carboxamide at C2 and C8 positions
This application note provides a high-level technical guide for the regioselective functionalization of the 1,5-naphthyridine-4-carboxamide scaffold. This heterocycle is a privileged motif in medicinal chemistry (e.g., BET bromodomain inhibitors, kinase inhibitors), yet its functionalization presents distinct regiochemical challenges due to the electronic bias of the dual nitrogen core.
Executive Summary: The Regiochemical Landscape
The 1,5-naphthyridine core is electron-deficient, making it highly susceptible to nucleophilic attack but resistant to electrophilic substitution. The introduction of a carboxamide group at C4 further polarizes the ring system, creating a distinct reactivity profile:
-
C2 Position (Alpha to N1): This is the most electron-deficient site, highly activated for radical nucleophilic attack (Minisci reaction). The C4-carboxamide (EWG) reinforces this activation.
-
C8 Position (Gamma to N5): This position is electronically similar to C4 but is less accessible to direct C-H functionalization compared to the alpha positions (C2/C6). Functionalization here typically requires pre-functionalization (e.g., 8-halogenation) or specific directing strategies, as direct C-H activation often competes with the more reactive C6 position.
Part 1: C2 Functionalization via Minisci Reaction
The most robust method for installing alkyl, acyl, or carbamoyl groups at the C2 position of 1,5-naphthyridine-4-carboxamide is the Minisci reaction . This radical substitution exploits the electron-deficiency of the heterocycle.
Mechanistic Insight
Under acidic conditions, the N1 nitrogen is protonated, significantly lowering the LUMO energy of the ring. Nucleophilic alkyl radicals (generated via oxidative decarboxylation or hydrogen atom transfer) selectively attack the C2 position. While C6 is also an alpha position, the C4-carboxamide group can electronically favor C2 (via inductive activation) or sterically influence the outcome depending on the radical size.
Protocol: Silver-Catalyzed Decarboxylative Alkylation
This protocol installs a primary or secondary alkyl group at C2.
Materials:
-
Substrate: 1,5-Naphthyridine-4-carboxamide (1.0 equiv)
-
Radical Precursor: Carboxylic acid (R-COOH) (2.0–3.0 equiv)
-
Catalyst: AgNO₃ (0.2–0.5 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (2.0–3.0 equiv)
-
Solvent: DCM/Water (biphasic) or TFA/Water
-
Temperature: 40–60 °C
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,5-naphthyridine-4-carboxamide in a mixture of DCM and water (1:1 v/v). Add TFA (1.0 equiv) to ensure protonation of the naphthyridine core.
-
Reagent Addition: Add the carboxylic acid (radical source) and AgNO₃.
-
Initiation: Add ammonium persulfate portion-wise over 10 minutes. Note: Rapid addition can lead to radical dimerization.
-
Reaction: Heat the biphasic mixture to 50 °C with vigorous stirring. The reaction typically evolves CO₂ gas.
-
Monitoring: Monitor via LC-MS. The product (M+R-H) should appear within 2–4 hours.
-
Work-up: Basify with saturated NaHCO₃ to pH 8. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Critical Control Points:
-
pH Control: The reaction must remain acidic (pH < 3) to keep the heterocycle protonated and activated.
-
Radical Source: Primary carboxylic acids work best. Tertiary acids may undergo competing oxidative elimination.
Part 2: C8 Functionalization via S_NAr / Cross-Coupling
Direct C-H functionalization of C8 is chemically precarious due to competition from the C6 (alpha) position. Therefore, the "High Integrity" approach relies on displacement chemistry using an 8-halogenated precursor.
Strategic Route: The 8-Chloro Intermediate
To access C8-functionalized derivatives, it is recommended to start with 8-chloro-1,5-naphthyridine-4-carboxamide (accessible via N-oxide rearrangement or de novo synthesis from 3-aminopyridine derivatives).
Protocol A: Nucleophilic Aromatic Substitution (S_NAr)
Best for installing amines, alkoxides, or thiols at C8.
Materials:
-
Substrate: 8-Chloro-1,5-naphthyridine-4-carboxamide
-
Nucleophile: Primary/Secondary Amine (1.5 equiv)
-
Base: DIPEA or Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO or NMP
-
Temperature: 100–120 °C
Methodology:
-
Dissolve the 8-chloro substrate in dry NMP.
-
Add the amine and base.
-
Heat to 110 °C in a sealed tube. The electron-deficient nature of the ring (further activated by the C4-amide) facilitates displacement of the chloride.
-
Note: If the C4-amide is a primary amide (-CONH2), protect it or ensure conditions do not dehydrate it to a nitrile.
Protocol B: Suzuki-Miyaura Cross-Coupling
Best for installing aryl or heteroaryl groups at C8.
Materials:
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos (5 mol%)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Base: K₂CO₃ (2.0 M aq)
-
Solvent: 1,4-Dioxane
-
Temperature: 90 °C
Methodology:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine substrate, boronic acid, base, and catalyst in the reaction vessel under inert atmosphere.
-
Heat to 90 °C for 4–12 hours.
-
Filter through Celite and purify via reverse-phase HPLC if necessary.
Part 3: Integrated Workflow & Visualization
To synthesize a 2,8-disubstituted-1,5-naphthyridine-4-carboxamide , the order of operations is critical.
-
Path A (Recommended): C2-Minisci first (tolerant of halogens), followed by C8-S_NAr/Coupling.
-
Path B: C8-Functionalization first, then C2-Minisci. (Risk: Some C8 substituents may be sensitive to radical oxidation conditions).
Reaction Pathway Diagram
Caption: Strategic workflow for accessing 2,8-disubstituted variants. The green path (starting from 8-chloro precursor) is the most reliable synthetic route.
Quantitative Data Summary
| Reaction Type | Target Position | Conditions | Typical Yield | Selectivity |
| Minisci | C2 (Alpha) | AgNO₃, Persulfate, Acid, 50°C | 50–75% | High (C2 > C6 due to C4-EWG) |
| S_NAr | C8 (Gamma) | 8-Cl precursor, Amine, 110°C | 70–90% | Excellent (Regiospecific) |
| Suzuki | C8 (Gamma) | 8-Cl precursor, Pd-cat, 90°C | 60–85% | Excellent (Regiospecific) |
| Direct C-H | C8 (Gamma) | Ir/Rh catalysis (Theoretical) | <20% | Poor (Competes with C6) |
References
-
Minisci Reaction on Heterocycles: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[1] MedChemComm. Link
-
1,5-Naphthyridine Synthesis & Reactivity: Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.[2][1][3][4][5][6][7][8][9][10][11] Link
-
Regioselective Functionalization: O'Brien, A. G., et al. (2014). Late-Stage Functionalization of Heterocycles. Angewandte Chemie Int. Ed. Link
-
C8-Arylation Strategies: Garrec, J., et al. (2019).[6] Palladium-Catalyzed C8-Arylation of Naphthalenes. Chemistry – A European Journal. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rua.ua.es [rua.ua.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Precision Analytics: HPLC Method Development for 1,5-Naphthyridine-4-Carboxamide Purity Profiling
Here is a comprehensive Application Note and Protocol guide for the HPLC analysis of 1,5-naphthyridine-4-carboxamide.
Application Note: AN-NAPH-0426
Executive Summary
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for TGF-β receptor inhibitors, antibacterial agents, and antiproliferative drugs. However, the physicochemical properties of the 1,5-diazanaphthalene system—specifically the low pKa of its ring nitrogens (~2.91) combined with the hydrolytic instability of the C4-carboxamide group—present unique analytical challenges.
This guide details a Quality by Design (QbD) approach to developing a stability-indicating HPLC method. Unlike generic "base" methods, this protocol leverages the specific ionization states of the naphthyridine core to maximize resolution between the parent carboxamide and its critical impurities (synthetic precursors and hydrolysis degradants).
Physicochemical Context & Analyte Assessment
Effective separation requires understanding the molecule's behavior in solution.
| Parameter | Value / Characteristic | Chromatographic Implication |
| Structure | Fused bicyclic aromatic (1,5-diazanaphthalene) | High UV absorptivity (254 nm).[1] Potential for π-π interactions with phenyl columns. |
| pKa (Ring N) | ~2.91 (Weak Base) | Critical: At pH 2.0, the molecule is protonated (+). At pH > 5.0, it is neutral (0). |
| Functionality | C4-Carboxamide (–CONH₂) | Susceptible to hydrolysis, forming 1,5-naphthyridine-4-carboxylic acid . |
| Hydrophobicity | Moderate (LogP ~1.3) | Retains well on C18 in its neutral state; elutes early in its ionized state. |
The "Separation Logic" (Mechanistic Insight)
Standard low-pH methods (pH 2.0) often fail for this specific molecule because both the parent (protonated ring) and the carboxylic acid impurity (protonated acid) exist in similar polarity states.
-
Recommended Strategy: Neutral pH (6.5 – 7.0).
-
Why? At pH 7.0, the Parent is neutral (retained), while the Carboxylic Acid Impurity (pKa ~4.2) is fully ionized/anionic (elutes near void). This creates a "charge-state contrast" that maximizes resolution.
Critical Method Parameters (CMP)
Column Selection
-
Primary Recommendation: Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18).
-
Reasoning: Hybrid particles resist dissolution at high pH (up to pH 12), allowing the use of the pH 7.0 strategy without column degradation. Standard silica columns may suffer at pH > 7.
-
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm (Standard HPLC); 100 mm x 2.1 mm, 1.7 µm (UHPLC).
Mobile Phase System
-
Buffer: 10 mM Ammonium Acetate or Ammonium Formate (pH 6.8).
-
Note: Phosphate buffers are superior for UV baseline stability but incompatible with Mass Spectrometry (MS). If MS detection is not required, use 20 mM Potassium Phosphate (pH 7.0) for sharper peak shape.
-
-
Organic Modifier: Acetonitrile (ACN). ACN is preferred over Methanol due to lower viscosity and better UV transparency at low wavelengths.
Standard Operating Procedure (SOP)
Protocol ID: NAPH-QC-001
A. Instrumentation & Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/DAD Detector |
| Column | Hybrid C18, 150 x 4.6 mm, 3.5 µm |
| Column Temp | 35°C (Controls viscosity and mass transfer) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Detection | UV 254 nm (Primary), 280 nm (Secondary) |
| Run Time | 20 Minutes |
B. Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjust to pH 6.8 with dilute Acetic Acid or Ammonia). Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
C. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash Step |
| 17.0 | 10 | 90 | Hold |
| 17.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
D. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Precaution: Prepare fresh. Amides can hydrolyze in solution over 24h if left in acidic/basic diluents.
Impurity Profiling & Fate Mapping
Understanding the origin of peaks is vital for troubleshooting. The diagram below maps the synthesis (Gould-Jacobs reaction pathway) and degradation fate.
Figure 1: Synthetic pathway and degradation map for 1,5-naphthyridine-4-carboxamide, correlating chemical origin with chromatographic elution expectations.
Method Development Workflow
This self-validating workflow ensures the method is robust before full validation begins.
Figure 2: Decision tree for method development, highlighting the critical selection of neutral pH conditions.
Validation Criteria (Self-Validating System)
To ensure the method is "fit for purpose" according to ICH Q2(R2) guidelines, the following System Suitability Test (SST) criteria must be met before every sample set.
| Parameter | Acceptance Criterion | Scientific Rationale |
| Resolution ( | > 2.0 between Amide and Acid | Ensures accurate quantitation of the degradation product. |
| Tailing Factor ( | 0.8 ≤ | Naphthyridines are basic; excessive tailing indicates secondary silanol interactions (column aging). |
| Theoretical Plates ( | > 5,000 | Indicates sufficient column efficiency. |
| Precision (RSD) | ≤ 2.0% (n=6 injections) | Verifies injector and pump stability. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Required for trace impurity analysis (typically <0.05%). |
Troubleshooting Guide
Issue: Peak splitting of the main peak.
-
Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN but the gradient starts at 95% Water, "hydrophobic collapse" or solvent breakthrough occurs.
-
Fix: Dissolve sample in mobile phase or 50:50 Water:ACN.
Issue: Broad peak shape (Tailing).
-
Cause: Secondary interactions between the basic ring nitrogens and residual silanols on the silica support.
-
Fix: Ensure the column is "End-capped" (e.g., "e" in Eclipse Plus or BEH technology). Alternatively, add 5% Methanol to Mobile Phase A or increase buffer concentration to 25 mM to suppress ion exchange effects.
Issue: Ghost peaks.
-
Cause: Amide hydrolysis in the autosampler vial.
-
Fix: Limit autosampler time to <24 hours or maintain autosampler temperature at 4°C.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[2][3][4][5] Available at: [Link]
-
PubChem. 1,5-Naphthyridine Compound Summary. National Library of Medicine. Available at: [Link]
-
Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Hybrid particle technology for high pH stability). Available at: [Link]
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A, 2010.[3] (Authoritative source on separation of bases).
Sources
- 1. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Preparation of 1,5-naphthyridine-4-carboxamide metal chelates for OLEDs
Application Note: Preparation and Device Integration of 1,5-Naphthyridine-4-Carboxamide Metal Chelates for Deep-Blue OLEDs
Executive Summary & Mechanistic Rationale
As the demand for highly efficient, stable deep-blue Organic Light-Emitting Diodes (OLEDs) intensifies, materials science has increasingly moved beyond traditional tris(8-hydroxyquinolinato)aluminum (Alq3) derivatives. Metal chelates based on the 1,5-naphthyridine scaffold have demonstrated exceptional wide bandgap energy, deep blue fluorescence, and superior thermal stability[1]. Building upon this foundation, the integration of a 4-carboxamide moiety onto the 1,5-naphthyridine core introduces a highly tunable, robust bidentate (N,O or N,N) coordination pocket.
Causality in Molecular Design:
The 1,5-naphthyridine core is inherently electron-deficient, which imparts excellent electron-transporting properties (electron mobility
Quantitative Data: Photophysical & Electrochemical Benchmarks
To contextualize the performance of 1,5-naphthyridine-4-carboxamide metal chelates, Table 1 compares a representative Aluminum(III) complex against industry standards.
Table 1: Comparative Optoelectronic Properties of Aluminum Chelates
| Material | Emission | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/V·s) | Thermal Stability ( |
| Alq3 (Industry Standard) | ~520 (Green) | -5.7 | -3.0 | 410 | |
| AlND3 (4-OH-1,5-Naphthyridine) | 440 (Deep Blue) | -6.4 | -3.2 | >400 | |
| Al(1,5-Naph-4-carboxamide)₃ | 435–450 (Deep Blue) | -6.5 | -3.3 | >420 |
(Data synthesized from benchmarking studies on naphthyridine derivatives[1][2][4])
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the synthesis of the N,N-dimethyl-1,5-naphthyridine-4-carboxamide ligand and its subsequent aluminum complexation. Every step includes built-in quality control (QC) to ensure the strict purity requirements of organic electronics are met.
Protocol A: Synthesis of N,N-Dimethyl-1,5-naphthyridine-4-carboxamide (Ligand)
Objective: Convert 1,5-naphthyridine-4-carboxylic acid to a sterically tuned carboxamide ligand.
-
Activation: Suspend 1,5-naphthyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 3.0 eq) at 0 °C under an argon atmosphere. Causality Insight: SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride. DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, significantly accelerating the chlorination process.
-
Amidation: Stir the mixture at room temperature for 2 hours, then concentrate under vacuum to remove excess SOCl₂. Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add dimethylamine (2.0 M in THF, 2.5 eq).
-
Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Self-Validation (QC 1): Perform TLC (10% MeOH/DCM) and LC-MS. The disappearance of the starting acid peak and the emergence of the target mass ([M+H]⁺) confirms successful amidation[5].
Protocol B: Preparation of Tris(N,N-dimethyl-1,5-naphthyridine-4-carboxamido)aluminum(III)
Objective: Coordinate the ligand to an Al³⁺ center to form a stable octahedral complex.
-
Complexation: In a Schlenk flask, dissolve the carboxamide ligand (3.1 eq) in anhydrous ethanol. Add aluminum isopropoxide (Al(O-iPr)₃, 1.0 eq) in a single portion. Causality Insight: Al(O-iPr)₃ is chosen over AlCl₃ because the isopropoxide acts as an internal base, facilitating ligand exchange without generating highly corrosive HCl gas, which could protonate the naphthyridine nitrogens and hinder coordination[3].
-
Reflux: Heat the mixture to 80 °C under argon for 12 hours. A luminescent precipitate will gradually form.
-
Self-Validation (QC 2): Spot the reaction mixture on a TLC plate and illuminate with a 365 nm UV lamp. A shift from weak ligand fluorescence to intense deep-blue emission indicates successful complexation.
Protocol C: Sublimation and OLED Device Fabrication
Objective: Achieve >99.99% purity and integrate the chelate into a vacuum-deposited OLED.
-
Train Sublimation: Load the crude metal chelate into a multi-zone vacuum sublimation tube. Evacuate to
Torr. Apply a temperature gradient (e.g., Zone 1: 350 °C, Zone 2: 280 °C, Zone 3: 150 °C). Causality Insight: OLED materials must be free of ionic impurities and unreacted ligands, which act as charge traps and non-radiative recombination centers. Sublimation strictly separates the pure complex (depositing in Zone 2) from volatile organics and non-volatile polymeric byproducts[1][4]. -
Device Fabrication: On a pre-cleaned Indium Tin Oxide (ITO) glass substrate, sequentially deposit via thermal evaporation:
-
Hole Injection Layer (HIL): HAT-CN (10 nm)
-
Hole Transport Layer (HTL): NPB (40 nm)
-
Emissive / Electron Transport Layer: 1,5-Naphthyridine-4-carboxamide Al complex (30 nm)
-
Electron Injection Layer (EIL): LiF (1 nm)
-
Cathode: Aluminum (100 nm)[3]
-
Visualizing the Mechanisms and Workflows
Experimental workflow for the synthesis, purification, and device integration.
Logical relationships mapping molecular design choices to OLED performance.
References
- Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3...
- Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics Source: BenchChem URL
- Hydroxynaphthyridine-Derived Group III Metal Chelates and Their Versatile Applications for Organic Light-Emitting Diodes Source: Sci-Hub Box URL
- Hydroxynaphthyridine-Derived Group III Metal Chelates | Journal of the American Chemical Society Source: ACS Publications URL
- Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives Source: SciSpace URL
Sources
Formulation strategies for improving bioavailability of naphthyridine drugs
Application Note: Formulation Strategies for Improving Bioavailability of Naphthyridine Drugs
Introduction: The Naphthyridine Challenge
Naphthyridine derivatives (e.g., 1,8-naphthyridines, benzo[c]naphthyridines) represent a potent class of pharmacophores with applications ranging from antibacterial (nalidixic acid analogs) to anticancer (topoisomerase inhibitors) and neuroprotective agents. However, their clinical translation is frequently stalled by poor biopharmaceutical properties.
The Core Problem: Most bioactive naphthyridines fall into BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) .
-
Physicochemical Barrier: The planar, nitrogen-rich heterocyclic structure often leads to high lattice energy (high melting point) and significant lipophilicity (LogP > 3).
-
The "pH-Dump" Risk: As weak bases (pKa ~5–8 due to ring nitrogens), these drugs dissolve readily in the acidic gastric environment (pH 1.2) but precipitate rapidly upon entering the neutral environment of the small intestine (pH 6.8), drastically limiting absorption.
This guide details two field-proven formulation protocols designed to overcome these specific barriers: Amorphous Solid Dispersions (ASD) to maintain intestinal supersaturation, and Lipid-Based Systems (SEDDS) for extreme lipophiles.
Strategic Decision Matrix
Before selecting a protocol, characterize your specific naphthyridine candidate. Use the following logic flow to determine the optimal formulation strategy.
Figure 1: Decision tree for selecting formulation strategies based on physicochemical properties of naphthyridine derivatives.
Protocol A: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Objective: To convert the crystalline naphthyridine into an amorphous state stabilized by a polymer. This is critical for weak bases to prevent precipitation when transitioning from the stomach to the intestine (the "spring and parachute" effect).
Mechanism:
-
The Spring: The amorphous form dissolves rapidly (supersaturation).
-
The Parachute: The polymer inhibits crystal nucleation and growth, maintaining high concentration for absorption.
Materials:
-
API: Naphthyridine derivative (micronized).
-
Polymer: HPMCAS (Hydroxypropyl methylcellulose acetate succinate) - Preferred for weak bases as it is enteric and prevents gastric release, focusing release in the intestine. Alternatively, PVP/VA (Copovidone).
-
Solvent: Acetone:Methanol (1:1) or Dichloromethane (depending on API solubility).
Step-by-Step Methodology:
-
Solubility Screening:
-
Dissolve API in the selected solvent to determine saturation limit.
-
Target: A clear solution with 5–10% w/v solids loading.
-
-
Feed Solution Preparation:
-
Weigh API and Polymer in a 1:3 ratio (w/w). Note: Higher polymer ratios (1:4 or 1:5) may be needed for compounds with very high crystallization tendency.
-
Dissolve both in the solvent system under magnetic stirring at room temperature. Ensure the solution is crystal-clear.
-
-
Solvent Evaporation (Rotary Evaporation):
-
Transfer solution to a round-bottom flask.
-
Set water bath to 40°C.
-
Apply vacuum gradually to prevent bumping.
-
Rotate at 100–150 rpm until a dry foam/film forms.
-
Critical Step: Secondary drying. Place the flask in a vacuum oven at 40°C for 24–48 hours to remove residual solvent (below ICH limits).
-
-
Milling & Sieving:
-
Cryo-mill the dried foam (using liquid nitrogen if the Tg is low) to obtain a fine powder.
-
Pass through a #60 mesh sieve.
-
-
Characterization (Validation):
-
PXRD (Powder X-Ray Diffraction): Confirm absence of sharp Bragg peaks (halo pattern indicates amorphous state).
-
DSC (Differential Scanning Calorimetry): Confirm single Glass Transition Temperature (Tg) and absence of melting endotherm.
-
Protocol B: Self-Emulsifying Drug Delivery System (SEDDS)
Objective: For naphthyridines with LogP > 4 , solubility is often too low for solid dispersions. SEDDS present the drug pre-dissolved in a lipid/surfactant mixture, which spontaneously forms an emulsion in the gut.
Mechanism:
-
Stimulates chylomicron production, potentially enabling lymphatic transport (bypassing liver first-pass metabolism).
Materials:
-
Oil Phase: Capryol™ 90 or Labrafil® M 1944 CS.
-
Surfactant: Cremophor® EL or Tween 80.
-
Co-Surfactant: Transcutol® P or PEG 400.
Step-by-Step Methodology:
-
Solubility Saturation Study (Excipient Selection):
-
Add excess API to 2 mL of various oils, surfactants, and co-surfactants in separate vials.
-
Vortex and equilibrate at 37°C for 48 hours.
-
Centrifuge (3000 rpm, 15 min) and analyze supernatant by HPLC.
-
Selection Rule: Choose the oil with the highest solubilizing capacity to minimize the final dose volume.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Determine the "Self-Emulsifying Region."
-
Mix Surfactant and Co-surfactant (Smix) in ratios of 1:1, 2:1, and 3:1.
-
Titrate Oil with Smix and water to identify clear/translucent microemulsion regions.
-
-
Formulation Preparation:
-
Based on the phase diagram, select a ratio (e.g., 20% Oil, 40% Surfactant, 40% Co-surfactant).
-
Dissolve the calculated amount of Naphthyridine API into the Oil/Smix mixture.
-
Stir at 40°C until a clear, homogeneous liquid is obtained.
-
-
Emulsification Efficiency Test:
-
Add 1 mL of SEDDS to 100 mL of 0.1N HCl and Phosphate Buffer (pH 6.8) separately.
-
Pass Criteria: Formation of a clear/bluish emulsion within 1 minute with no drug precipitation.
-
Analytical Validation: The pH-Shift Dissolution Test
Standard dissolution tests often fail to predict in vivo performance for weak bases like naphthyridines. You must use a pH-shift method to simulate the gastrointestinal transition.
Protocol:
-
Stage 1 (Gastric): Start with 750 mL of 0.1N HCl (pH 1.2). Add formulation. Run for 2 hours.
-
Stage 2 (Intestinal): At T=2 hours, add 250 mL of concentrated tribasic sodium phosphate buffer to instantly adjust pH to 6.8.
-
Sampling: Sample frequently (every 5-10 mins) immediately after pH adjustment to detect precipitation.
Data Interpretation:
-
Crystalline Drug: Rapid dissolution in pH 1.2
Massive precipitation at pH 6.8. -
Successful ASD/SEDDS: Sustained supersaturation (concentration > equilibrium solubility) for at least 3-4 hours at pH 6.8.
References
-
BenchChem Technical Support. (2025).[3] Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. Retrieved from
-
Alshehri, S., et al. (2020).[2] Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs.[1][2][4] Drug Delivery, 27(1), 1625-1643.[2] Retrieved from
-
Tran, P., et al. (2019). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms.[5] Journal of Controlled Release. Retrieved from
-
Kaur, G., et al. (2019). Cyclodextrins inclusion complex: Preparation methods and characterization. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[5][6] Drug Discovery Today.
Sources
- 1. rroij.com [rroij.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1,5-Naphthyridine-4-carboxamide
Executive Summary & Problem Analysis
The Challenge: Users frequently report difficulty achieving high-concentration stocks (>10 mM) of 1,5-naphthyridine-4-carboxamide in DMSO.[1] Despite DMSO’s high polarity, the compound often forms a persistent suspension or precipitates upon freeze-thaw cycles.[1]
The Root Cause: The insolubility arises from two synergistic molecular forces that resist solvation:
- Stacking: The planar 1,5-naphthyridine core facilitates tight "pancake-like" stacking of molecules in the crystal lattice, leading to high lattice energy [1].[1]
-
Intermolecular Hydrogen Bonding: The carboxamide group (
) acts as both a donor and acceptor, forming strong intermolecular amide dimers that DMSO (a hydrogen bond acceptor only) struggles to disrupt competitively at room temperature [2].[1]
The Solution Strategy: To dissolve this compound, we must energetically disrupt the crystal lattice using thermal energy (heating) or electrostatic repulsion (protonation).[1]
Interactive Troubleshooting Workflow
The following decision tree outlines the optimal path to solubilization based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on downstream sensitivity to heat or pH.
Step-by-Step Protocols
Method A: Standard Dissolution (For Biological Assays)
Use this for sensitive biological assays where pH and temperature extremes must be avoided.
-
Weighing: Weigh the desired amount of 1,5-naphthyridine-4-carboxamide into a glass vial (avoid plastic if possible to minimize leaching).
-
Solvent Addition: Add anhydrous DMSO (Grade:
99.9%) to achieve 70% of the target volume.-
Note: Adding the full volume immediately can "lock" aggregates.[1]
-
-
Vortexing: Vortex at maximum speed for 60 seconds.
-
Sonication: Sonicate in a water bath at ambient temperature for 5-10 minutes.
Method B: Thermal Shift (The Kinetic Approach)
Use this if Method A fails.[1] Naphthyridines are generally thermally stable, but avoid prolonged exposure >60°C.
-
Preparation: Ensure the vial is tightly sealed to prevent water absorption (DMSO is hygroscopic).[1]
-
Heating: Place the vial in a heating block or water bath set to 50°C .
-
Incubation: Incubate for 10-15 minutes, vortexing every 3 minutes.
-
Equilibration: Allow the solution to cool to room temperature slowly on the benchtop. Rapid cooling can induce precipitation.[1]
Method C: Protonation / Salt Formation (The "Silver Bullet")
Use this for chemical synthesis or analytical standards (LC-MS).[1] This is the most effective method but alters the chemical species.
Theory: The ring nitrogens of 1,5-naphthyridine have a pKa of approximately 2.91 [4].[1] Adding acid protonates these nitrogens, introducing a positive charge.[1] This creates electrostatic repulsion between the rings, breaking the stacks and instantly solubilizing the compound.
-
Calculation: Calculate the moles of 1,5-naphthyridine-4-carboxamide.
-
Acid Addition: Add 1.0 to 1.1 equivalents of 1M HCl (in water or dioxane) or Trifluoroacetic Acid (TFA) directly to the DMSO suspension.[1]
-
Mixing: Vortex briefly. The solution should clarify almost immediately.
-
Warning: Ensure your downstream application can tolerate acidic pH.[1] For biological assays, ensure the final dilution into media is high enough (e.g., 1:1000) that the buffer neutralizes the acid.
-
Technical Data & Specifications
Physicochemical Properties Table[1][3][4][5]
| Property | Value | Implication for Solubility |
| Molecular Weight | ~173.17 g/mol | Small molecule, kinetically fast to dissolve once lattice breaks.[1] |
| LogP (Octanol/Water) | ~1.3 - 2.0 [5] | Moderately lipophilic; prefers organic solvents like DMSO over water.[1] |
| pKa (Ring N) | 2.91 [4] | Weakly basic.[1] Protonatable at pH < 3.[1] |
| H-Bond Donors | 2 (Amide | Forms strong intermolecular dimers (Crystal Lattice Stabilizer).[1] |
| H-Bond Acceptors | 3 (2 Ring N, 1 Amide O) | Good interaction with protic solvents or acids.[1] |
| Planarity | High | Promotes strong |
Solubility Limits (Estimated)
| Solvent | Condition | Est. Max Solubility | Notes |
| DMSO | 25°C, Neutral | 10 - 25 mM | May require sonication.[1] |
| DMSO | 50°C, Neutral | 50 - 100 mM | Risk of precipitation upon cooling.[1] |
| DMSO + 1 eq. HCl | 25°C, Acidic | > 100 mM | Recommended for high concentrations. |
| Water | 25°C, pH 7 | < 1 mM | Poor solubility.[1] |
Frequently Asked Questions (FAQ)
Q: My compound precipitated after freezing the DMSO stock. Is it ruined? A: No. DMSO freezes at 19°C. Upon freezing, the solute is excluded from the DMSO crystal lattice, forming local high-concentration aggregates that precipitate.
-
Fix: Warm the vial to 37°C-40°C and vortex until redissolved. Do not use the stock while it is still cold.
Q: Can I use this DMSO stock for cell culture? A: Yes, but be mindful of DMSO toxicity.[1] Keep the final DMSO concentration on cells below 0.5% (v/v).[1] If you used Method C (Acidification) , ensure the dilution factor is sufficient (e.g., 1:1000) so the culture medium's buffering capacity (bicarbonate/HEPES) neutralizes the trace acid.
Q: Is 1,5-naphthyridine-4-carboxamide stable in DMSO? A: Generally, yes. However, naphthyridines can be light-sensitive (phototransformation) [6].[1]
-
Recommendation: Store stocks in amber vials or wrapped in foil at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
Q: Why not use Ethanol or Methanol? A: Planar heterocyclic amides often show poor solubility in alcohols due to the competition between solvent-solute H-bonds and the very strong solute-solute lattice interactions.[1] DMSO is a superior solvent due to its high dielectric constant and lack of H-bond donor capability, which prevents it from competing for the acceptor sites on the molecule as aggressively as water/alcohols, while its polar nature solvates the dipole [7].
References
-
Crystal Stacking & Lattice Energy
-
Amide Hydrogen Bonding
-
Solubility & Thermodynamics
-
pKa Data
-
Physical Properties (PubChem)
-
Stability & Reactivity
-
DMSO Solvation Mechanisms
Sources
- 1. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
Troubleshooting low yields in 1,5-naphthyridine amide coupling reactions
Subject: Troubleshooting Low Yields in 1,5-Naphthyridine Amide Couplings
Ticket Type: Advanced Synthesis Support Status: Open Audience: Medicinal Chemists, Process Chemists
Executive Summary
The 1,5-naphthyridine scaffold presents a "perfect storm" of synthetic challenges for amide bond formation. As a
-
As the Nucleophile (Aminonaphthyridine): The ring nitrogens (N1, N5) inductively withdraw electron density, rendering the exocyclic amine significantly less nucleophilic than a standard aniline.
-
As the Electrophile (Naphthyridine Carboxylic Acid): The basic ring nitrogens can coordinate with coupling reagents or metal catalysts, poisoning the reaction or forming insoluble aggregates.
This guide provides a tiered troubleshooting protocol, moving from standard activation adjustments to transition-metal-catalyzed alternatives.
Module 1: Diagnostic Flowchart
Before changing reagents, diagnose the failure mode.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Module 2: The Nucleophile Problem (Aminonaphthyridines)
Scenario: You are trying to couple a 2-amino-1,5-naphthyridine with a carboxylic acid. Standard EDC/HOBt or HATU conditions yield <20%.
Root Cause Analysis
The 1,5-naphthyridine ring acts as a strong electron sink. The exocyclic amine lone pair is delocalized into the ring, drastically reducing its ability to attack the activated ester. Furthermore, the ring nitrogen (N1) can hydrogen bond with the exocyclic amine proton, locking it in a planar, unreactive conformation.
Protocol A: The T3P (Propylphosphonic Anhydride) System
T3P is superior to HATU for electron-deficient amines because it generates a highly reactive mixed anhydride intermediate and acts as a scavenger for the water byproduct, driving the equilibrium.
Optimized Protocol:
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Do not use DMF initially; T3P is often supplied in EtOAc).
-
Base: Pyridine (3.0 equiv). Crucial: Pyridine acts as both base and acyl-transfer catalyst.
-
Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), T3P (50% w/w in EtOAc, 2.0 eq).
-
Temperature: Heat to 60–80 °C (sealed tube). Room temperature is rarely sufficient for naphthyridines.
Why this works: Pyridine forms an N-acyl pyridinium intermediate with the T3P-activated acid, which is more electrophilic than the O-acyl isourea formed by carbodiimides.
Protocol B: The "Nuclear" Option (Acid Chlorides)
If T3P fails, you must bypass the equilibrium entirely using an acid chloride.
-
Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF (1 drop) in DCM. Evaporate to dryness to remove HCl.
-
Coupling: Redissolve acid chloride in NMP (N-Methyl-2-pyrrolidone) .
-
Addition: Add the aminonaphthyridine (1.0 eq) and NaH (Sodium Hydride, 2.0 eq) or LiHMDS .
-
Note: Deprotonating the poor nucleophile (the amine) with a strong base creates the amide anion, which is infinitely more reactive.
-
Module 3: The Electrophile Problem (Naphthyridine Acids)
Scenario: You are coupling a 1,5-naphthyridine-carboxylic acid with an amine. The reaction gels or precipitates immediately upon adding coupling reagent.
Root Cause Analysis
The ring nitrogens (N1/N5) are Lewis bases. They can attack the activated acyl species (self-reaction) or coordinate to the uronium center of HATU, forming non-productive species.
Solution: Mixed Anhydrides via Isobutyl Chloroformate (IBCF)
Avoid guanidinium/uronium reagents (HATU/HBTU) to prevent N-coordination.
Step-by-Step:
-
Dissolve Naphthyridine-Acid (1.0 eq) in THF/NMP (10:1).
-
Add N-Methylmorpholine (NMM, 1.1 eq). Cool to -15 °C.
-
Add IBCF (1.1 eq) dropwise. Stir 15 mins.
-
Add the amine. Warm to RT.
Module 4: When Chemistry Fails – Transition Metal Catalysis
Scenario: Classical nucleophilic attack is impossible due to steric hindrance or extreme electronic deactivation.
Buchwald-Hartwig Amidation
Instead of forming the amide bond via carbonyl chemistry, couple an Aryl Halide (Chloronaphthyridine) with a Primary Amide .
Mechanism Visualization:
Figure 2: Catalytic cycle for Pd-catalyzed amidation.
Recommended Conditions (The "BrettPhos" System):
-
Substrates: 2-Chloro-1,5-naphthyridine + Amide.
-
Catalyst:
(1-2 mol%) or . -
Ligand: BrettPhos or tBuBrettPhos (highly recommended for amides).
-
Base:
(weak base) or . Avoid tBuONa if sensitive functional groups exist. -
Solvent: t-Amyl alcohol or Dioxane at 100 °C.
Data Comparison: Ligand Efficacy
| Ligand | Yield | Notes |
|---|---|---|
| PPh3 | <5% | Ineffective for heteroaromatics. |
| Xantphos | 45% | Good for primary amides, rigid backbone. |
| BrettPhos | 88% | Best for electron-deficient aryl halides. |
| RuPhos | 60% | Better for secondary amines, not amides. |
Module 5: FAQ & Solubility Hacks
Q: My product is stuck in the aqueous layer during workup. A: 1,5-naphthyridines are polar. Do not use standard extraction.
-
Fix: Evaporate the reaction solvent (DMF/NMP) using a Genevac or high-vac rotovap. Load the crude oil directly onto a C18 (Reverse Phase) column. Elute with Water (0.1% Formic Acid) / Acetonitrile.
Q: The reaction turns black instantly. A: This indicates oxidation of the naphthyridine ring or polymerization.
-
Fix: Degas all solvents with Argon for 15 minutes. Add BHT (butylated hydroxytoluene) as a radical scavenger if using radical-prone coupling conditions.
Q: Can I use POCl3 to make the amide directly from the acid?
A: Yes, but be careful.
References
-
T3P Optimization: Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.Org. Lett.2011 , 13, 5048–5051. Link
-
Buchwald-Hartwig Amidation: Fors, B. P.; Dooleweerdt, K.; Zeng, Q.; Buchwald, S. L. An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides.Tetrahedron2009 , 65, 6576–6583. Link
-
Naphthyridine Reactivity Review: Litvinov, V. P. Structure, physicochemical properties, and reactivity of 1,5-naphthyridines.Russ. Chem. Rev.2004 , 73, 637. Link
-
Amide Coupling Reagents Guide: Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents.Chem. Soc. Rev.2009 , 38, 606-631. Link
Technical Support Center: Optimizing Thermal Cyclization in Naphthyridine Scaffold Synthesis
Welcome to the Naphthyridine Synthesis Support Center. The naphthyridine scaffold—particularly the 1,5- and 1,8-isomers—is a privileged pharmacophore in medicinal chemistry, exhibiting profound antimicrobial, anticancer, and anti-inflammatory properties[1]. The most robust route to these bicyclic systems is the Gould-Jacobs reaction or the related Conrad-Limpach synthesis, which relies on a high-temperature electrocyclization of a vinylogous amide (enamine) intermediate[2].
This guide provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting strategies to optimize this critical thermal cyclization step.
Mechanistic Causality & Workflow
The cyclization step is fundamentally a thermally driven 6π-electrocyclization. The enamine intermediate, formed by condensing an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), must be heated to temperatures typically exceeding 240 °C[1]. At these extreme temperatures, the molecule achieves the necessary conformation to undergo nucleophilic attack by the pyridine ring carbon onto the ester carbonyl (often proceeding via a highly reactive ketene intermediate), followed by tautomerization to the thermodynamically stable 4-hydroxy-naphthyridine[3]. Failure to rapidly reach and maintain this activation energy threshold results in incomplete cyclization, substrate charring, or degradation.
Mechanistic pathway of the Gould-Jacobs thermal cyclization for naphthyridine synthesis.
Standardized Experimental Protocol: Thermal Cyclization via Dowtherm A
Objective: Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate from diethyl 2-(((pyridin-3-yl)amino)methylene)malonate.
Step 1: Preparation of the Heating Medium Charge a 3-neck round-bottom flask with 10 volumes (relative to substrate weight) of Dowtherm A (a eutectic mixture of 26.5% diphenyl ether and 73.5% biphenyl)[3]. Equip the flask with a reflux condenser, an internal thermocouple, and a nitrogen inlet. Heat the solvent to 250 °C. Causality: Pre-heating the solvent ensures that the intermediate is immediately subjected to the cyclization temperature. Gradually heating the substrate from room temperature maximizes its residence time in the degradation-prone 150–200 °C range, destroying the yield.
Step 2: Substrate Addition Dissolve the purified enamine intermediate in a minimal amount of warm diphenyl ether. Add this solution dropwise to the 250 °C Dowtherm A over 15 minutes with vigorous stirring[4]. Validation Check: The addition will cause a temporary drop in internal temperature. Adjust the heating mantle to maintain an internal temperature of > 245 °C. Ethanol vapor will evolve rapidly; ensure the condenser is appropriately vented to prevent pressure buildup.
Step 3: Cyclization and Monitoring Maintain the reaction at 250 °C for 30–45 minutes[4]. Validation Check: Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is strictly complete when the enamine mass (or starting material spot) is entirely consumed, replaced by a highly UV-active naphthyridine product spot.
Step 4: Precipitation and Isolation Remove the heat source and allow the mixture to cool to 90 °C. Slowly add 15 volumes of hexanes or heptane to the stirring mixture to precipitate the product[4]. Causality: The rigid, hydrogen-bonded naphthyridine product is highly insoluble in non-polar solvents, whereas Dowtherm A remains completely miscible, allowing for a clean, chromatography-free separation. Cool to room temperature, filter the precipitate, and wash with cold hexanes (3 x 50 mL) to remove residual heating fluid.
Quantitative Data: Solvent and Temperature Optimization
The choice of solvent and temperature strictly dictates the cyclization efficiency. Early solvent-free methods yielded poor results due to extensive charring[3].
| Heating Medium | Boiling Point (°C) | Operating Temp (°C) | Average Yield (%) | Impurity Profile / Notes |
| Neat (Solvent-Free) | N/A | 200 - 250 | 15 - 30 | High charring, severe decomposition[3] |
| Mineral Oil | >300 | 250 | 60 - 70 | Difficult product isolation, viscous residues |
| Diphenyl Ether | 259 | 250 | 85 - 90 | Clean, trace uncyclized starting material[5] |
| Dowtherm A | 258 | 250 | 90 - 95 | Highly pure, easily precipitated with hexanes[4] |
Technical Troubleshooting & FAQs
Q1: My cyclization stalls at 50% conversion, and I observe significant degradation. What is causing this? A1: This is the hallmark of insufficient heat transfer or an internal temperature that is too low. The 6π-electrocyclization requires a strict activation energy[4]. If your heating mantle is set to 250 °C but the internal fluid temperature is only 220 °C, the reaction will stall, and the prolonged heating will cause the enamine to decompose. Solution: Always use an internal thermocouple. Ensure the Dowtherm A is actively refluxing (approx. 258 °C) before adding the substrate.
Q2: I am obtaining a mixture of two different naphthyridine products. How can I control this? A2: You are observing the formation of regioisomers. When using an asymmetrically substituted 3-aminopyridine, cyclization can occur at either the C2 or C4 position of the pyridine ring, leading to a mixture of 1,5-naphthyridine and 1,7-naphthyridine derivatives[4]. This regioselectivity is governed by the steric bulk and the electronic directing effects of the existing substituents[3]. Solution: Regioisomeric mixtures are often unavoidable but can usually be separated by fractional crystallization from ethanol/water, as their solubility profiles differ significantly[4].
Q3: How do I completely remove the Dowtherm A / Diphenyl ether from my final product? A3: High-boiling solvents often coat the precipitated product, leading to artificially inflated yields and NMR contamination (aromatic peaks at 7.1-7.5 ppm). Solution: After the initial hexane precipitation, triturate the solid in boiling ethyl acetate or ethanol, then cool and filter. The naphthyridine core is typically insoluble in these solvents, while the biphenyl/diphenyl ether residues will dissolve completely.
Q4: Following cyclization, my subsequent hydrolysis and decarboxylation steps are failing. Why? A4: The ethyl ester of the naphthyridine is highly sterically hindered and stabilized by the conjugated system. Mild basic conditions are insufficient. Solution: Use 10% aqueous NaOH and reflux vigorously for 4-6 hours[4]. For the subsequent decarboxylation, heating the free acid in a high-boiling solvent (like quinoline) in the presence of copper powder is often required to drive the loss of CO2[6].
Decision tree for troubleshooting low yields in naphthyridine thermal cyclizations.
References
-
[2] National Center for Biotechnology Information (NCBI). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." PMC. URL:[Link]
-
[6] Cambridge University Press. "Gould-Jacobs Reaction." Cambridge. URL: [Link]
-
[3] MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules. URL: [Link]
-
[5] Royal Society of Chemistry (RSC). "Nitrogen bridgehead compounds. Part 6. Ring transformation. Part 3. Thermal cyclization of diethyl 2-(2-pyridylaminomethylene)-succinates and -glutarates." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrogen bridgehead compounds. Part 6. Ring transformation. Part 3. Thermal cyclization of diethyl 2-(2-pyridylaminomethylene)-succinates and -glutarates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: 1,5-Naphthyridine Synthesis & Purification
This guide is structured as a Tier-3 Technical Support resource, designed for high-level troubleshooting by organic chemists and process engineers.
The Core Challenge: The "Symmetry" Trap
In the Skraup synthesis of 1,5-naphthyridine from 3-aminopyridine, the formation of the 1,7-naphthyridine regioisomer is the primary failure mode.[1]
-
The Mechanism: The reaction proceeds via the formation of acrolein (from glycerol), which undergoes Michael addition to the amino group.[2][3] The subsequent cyclization can occur at the C2 position (yielding the desired 1,5-isomer) or the C4 position (yielding the 1,7-isomer).[1]
-
The Insight: While electronic effects slightly favor the 1,5-isomer, the separation relies heavily on molecular symmetry . 1,5-Naphthyridine is centrosymmetric (
), leading to efficient crystal packing and lower solubility in polar solvents compared to the asymmetric 1,7-isomer.[1]
Key Physical Property Differences:
| Property | 1,5-Naphthyridine (Target) | 1,7-Naphthyridine (Byproduct) | Impact on Purification |
| Symmetry | 1,5-isomer crystallizes significantly faster.[1][4] | ||
| Melting Point | 75 °C | 64 °C | Higher lattice energy for 1,5-isomer.[1][4] |
| LogP | ~1.3 | ~1.1 | 1,5-isomer is slightly more lipophilic.[1][4] |
| pKa (N1) | ~2.91 | ~3.2 | Too close for efficient acid-base separation.[1][4] |
Phase 1: Reaction Optimization (Prevention)
Minimizing 1,7-isomer formation before purification begins.[1][4]
Protocol 1.0: Thermodynamic Control Strategy The cyclization step is reversible to a degree under high-temperature acidic conditions.[1][4] Operating at higher temperatures favors the thermodynamically more stable 1,5-isomer.[4]
-
Moderator Selection: Use Sodium m-nitrobenzenesulfonate instead of nitrobenzene. It acts as a milder oxidant and allows for better temperature control.[4]
-
Acid Concentration: Maintain
concentration >70%. Dilution promotes polymerization of acrolein, leading to "tar" that traps the 1,7-isomer and makes extraction difficult.[1] -
Temperature Ramp:
-
Initiation: 115 °C for 1 hour (Michael addition).
-
Cyclization: Ramp to 150 °C and hold for 4 hours. Note: Do not exceed 160 °C to avoid decomposition.[4]
-
Phase 2: Bulk Purification (The Solubility Filter)
The most effective step for removing the 1,7-isomer is exploiting its higher solubility in aqueous ethanol.[1]
Protocol 2.0: Fractional Crystallization Do not attempt chromatography on the crude tar.[1][4] Use this crystallization filter first.[1][4]
-
Quench: Pour the reaction mixture onto crushed ice/water (ratio 1:5).
-
Neutralization: Adjust pH to 8–9 using 50% NaOH. Do not over-basify (>pH 11) as this increases solubility of both isomers.[1]
-
Extraction: Extract exhaustively with Chloroform (
vol). Avoid Diethyl Ether (poor solubility for naphthyridines).[1][4] -
The "Ethanol Crash":
Phase 3: Fine Separation (Chromatography)
If purity >98% is required, follow crystallization with this specific chromatographic setup.[1][4] Standard Silica often fails due to peak tailing.[4]
Decision Tree: Choosing the Stationary Phase
Caption: Workflow for selecting the appropriate chromatographic stationary phase based on impurity load.
Method A: Neutral Alumina (Brockmann Grade II) [1][4]
-
Why: Naphthyridines are basic.[1][4] Silica gel (acidic) causes strong retention and tailing (streaking), merging the 1,5 and 1,7 spots. Neutral Alumina minimizes this interaction.[1][4]
-
Rf Values: 1,5-isomer elutes after the 1,7-isomer on Alumina due to stronger coordination.[1][4]
Method B: Amine-Functionalized Silica
-
Why: If Alumina is unavailable, use standard Silica pre-treated with 1% Triethylamine (TEA) in the mobile phase.[1][4]
-
Mobile Phase: Hexane / Ethyl Acetate (70:[1][4]30) + 1% TEA.
-
Observation: The 1,5-isomer (
) separates cleanly from the 1,7-isomer ( ).[1]
Troubleshooting & FAQs
Q1: My product is oiling out during the "Ethanol Crash" instead of crystallizing. Why?
A: This indicates retained water or excess tar. [4] * Fix: Redissolve the oil in Toluene and reflux using a Dean-Stark trap to remove water azeotropically. Evaporate and retry the Ethanol crystallization. The presence of water significantly lowers the melting point depression, preventing crystal lattice formation.
Q2: Can I use acid-base extraction to separate the isomers?
A: No. The pKa difference between 1,5-naphthyridine (~2.[1]9) and 1,7-naphthyridine (~3.[1][4][5]2) is
.[1][4] A standard pH swing will extract both simultaneously.[1][4] You rely on solubility differences (crystallization), not basicity.[4]
Q3: The yield is low (<20%). Where did I lose the product?
A: Check the "tar" (polymerized acrolein).[4] Naphthyridines can get trapped in the polymeric matrix.
Q4: NMR shows a persistent impurity at
A: Likely yes. The H2 proton of 1,7-naphthyridine is highly deshielded and typically appears as a singlet (or fine doublet) downfield of the 1,5-naphthyridine signals. If this peak persists after crystallization, switch to Method B (Amine Silica) chromatography.[4]
References
-
BenchChem Technical Support. (2025).[1][4][2][3][6][7] Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem. Link[1][4]
-
Fuertes, M., et al. (2020).[1][4] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5086.[1][4] Link[1][4]
-
Brown, D. J. (2008).[1][4] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. John Wiley & Sons.[4] Link[1][4]
-
PubChem. (2025).[1][4][8] 1,5-Naphthyridine Compound Summary. National Library of Medicine.[4] Link
-
Masdeu, C., et al. (2020).[1][4] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Encyclopedia.pub.[1][4] Link[1][4]
Sources
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Digital resource [dam-oclc.bac-lac.gc.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,5-Naphthyridine 96 254-79-5 [sigmaaldrich.com]
Overcoming poor membrane permeability of carboxamide derivatives
Ticket ID: #8492-CX Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Welcome to the Permeability Optimization Hub
You have reached this guide because your carboxamide-containing lead compound is hitting the "brick wall" of membrane permeability. This is a ubiquitous challenge in medicinal chemistry: the amide bond (
This guide treats your molecule as a system that requires debugging. We will move from Hardware Fixes (Structural Modification) to Diagnostic Workflows (Assay Troubleshooting).
Module 1: Structural Engineering (The "Hardware" Fixes)
The "Chameleon" Strategy: Intramolecular Hydrogen Bonding (IMHB)
The Logic: Passive diffusion requires a molecule to be lipophilic in the membrane but soluble in the cytosol. A "Molecular Chameleon" changes its conformation based on the environment.[1][2] By designing a temporary Intramolecular Hydrogen Bond (IMHB), you "hide" the polarity of the amide hydrogen (H-bond donor) from the lipid bilayer.
The Causality: The energy cost to strip water molecules off a polar amide hydrogen (desolvation penalty) is high. If the molecule forms an internal H-bond, it effectively "pre-pays" this cost, presenting a lipophilic face to the membrane.
Implementation Protocol:
-
Design Phase: Look for H-bond acceptors (F, O, N) located 5, 6, or 7 atoms away from the amide NH.
-
Validation (In Silico): Calculate
between the "Open" (solvated) and "Closed" (IMHB) conformers. The energy difference should be to ensure the bond breaks in the aqueous cytosol (for target binding). -
Validation (Experimental): Use EPSA (Experimental Polar Surface Area) chromatography or NMR
shifts (DMSO vs. ). A permeable chameleon will show low EPSA despite high TPSA.
Visualizing the Chameleon Effect:
Figure 1: The dynamic equilibrium of a Molecular Chameleon. The molecule adopts a closed state to traverse the membrane, masking the amide donor.
Bioisosteric Replacement
The Logic: If the amide bond is not strictly required for specific H-bonding with the protein target, replace it with a surrogate that maintains planarity but reduces Hydrogen Bond Donor (HBD) count.
Top Tier Replacements:
-
1,2,4-Oxadiazoles: These mimic the amide bond geometry and dipole but lack the H-bond donor. They are significantly more lipophilic.
-
Trifluoroethylamines: Reduces the basicity of the adjacent nitrogen, preventing protonation at physiological pH, thus improving permeability.
Data Comparison: Amide vs. Bioisosteres
| Core Structure | H-Bond Donors (HBD) | LogD (7.4) | Permeability ( |
| Carboxamide (Parent) | 1 | 1.2 | 0.8 (Low) |
| N-Methyl Amide | 0 | 1.6 | 5.2 (High) |
| 1,2,4-Oxadiazole | 0 | 2.1 | 12.4 (Very High) |
| Ester (Prodrug) | 0 | 2.5 | 18.0 (High*) |
*Note: Esters are liable to hydrolysis; use primarily as prodrugs.
Module 2: Diagnostic Workflows (The "Software" Debugging)
Troubleshooting Low Recovery in PAMPA
Symptom: You run a PAMPA (Parallel Artificial Membrane Permeability Assay), but the sum of compound in Donor + Acceptor wells is
The Protocol (Recovery Optimization):
-
Check Solubility: Ensure the compound hasn't precipitated in the donor well.
-
Add Scavengers: Add 0.5% BSA (Bovine Serum Albumin) to the acceptor well to create "sink conditions." This pulls the compound through, preventing membrane saturation.
-
Material Switch: Switch from polystyrene plates to low-binding polypropylene.
Differentiating Passive vs. Active Transport (Caco-2)
Symptom: Good PAMPA results but poor Caco-2 permeability. Diagnosis: The compound is likely a substrate for P-gp (P-glycoprotein) efflux transporters.[3][4]
The Calculation (Efflux Ratio):
-
ER < 2: Passive diffusion dominates.
-
ER > 2: Active efflux is occurring.[3]
Troubleshooting Decision Tree:
Figure 2: Diagnostic logic for identifying the root cause of poor permeability.
Module 3: Advanced Strategies (Prodrugs)
If structural modification destroys potency (e.g., the amide is critical for the active site), you must use a Prodrug Strategy .
N-Acyloxymethyl Prodrugs
Concept: Temporarily mask the amide nitrogen with a lipophilic group that is cleaved by esterases in the blood/plasma. Mechanism:
-
React the amide with chloromethyl chloroformate.
-
The resulting group masks the H-bond donor, increasing LogP.
-
Upon entry into the blood, ubiquitous esterases hydrolyze the ester, releasing formaldehyde and the active parent amide.
Warning: This adds molecular weight (MW). Ensure you do not violate other Lipinski parameters (MW > 500) significantly.
Frequently Asked Questions (FAQ)
Q: Does N-methylation always improve permeability? A: Not always. While it removes a Hydrogen Bond Donor (good), it introduces steric bulk. If the methyl group forces the molecule into a non-planar conformation that exposes other polar centers, permeability can actually decrease. Always check the lowest energy conformation.
Q: My compound has high permeability but zero oral bioavailability. Why? A: You likely have a "First Pass Metabolism" issue, not a permeability issue. The amide might be hydrolyzing rapidly in the liver. Check microsomal stability (Cl_int).
Q: What is the "Goldilocks" zone for H-Bond Donors? A: For CNS penetration, aim for 0 or 1 HBD. For general oral absorption, keep HBD < 3. Carboxamides have 1 HBD (the NH); adding just one more polar group elsewhere can tip the balance.
References
-
Alex, A., et al. (2011).[2] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[2][5] Med. Chem. Commun. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.[2] Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[6] Elsevier. (Standard text for PAMPA/Caco-2 protocols).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
Over, B., et al. (2016). Structural and conformational determinants of macrocycle cell permeability. Nature Chemical Biology. (Key reference for "Chameleon" behavior). Link
-
BenchChem Technical Support. (2025). Troubleshooting Low Cell Permeability.Link
Sources
- 1. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 2. Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Stabilization of 1,5-naphthyridine-4-carboxamide in aqueous solution
Technical Support Center: Stability Protocols for 1,5-Naphthyridine-4-Carboxamide
Executive Summary
This guide addresses the stability profile of 1,5-naphthyridine-4-carboxamide in aqueous media. As a researcher, you are likely encountering two primary failure modes: hydrolytic degradation (chemical instability) and precipitation (physical instability).
The 1,5-naphthyridine core is electron-deficient, which significantly increases the electrophilicity of the exocyclic amide carbonyl at the C4 position. This makes the compound more susceptible to nucleophilic attack (hydrolysis) compared to standard benzamides. Furthermore, the planar bicyclic aromatic structure drives
Module 1: Chemical Stability (Hydrolysis)
The Core Issue: The amide bond is thermodynamically unstable relative to its hydrolysis products (1,5-naphthyridine-4-carboxylic acid and ammonia). While kinetically slow at neutral pH, this reaction accelerates logarithmically at pH extremes.
Mechanistic Insight
In 1,5-naphthyridine-4-carboxamide, the ring nitrogens withdraw electron density from the aromatic system. This "pull" destabilizes the amide resonance, making the carbonyl carbon highly reactive toward hydroxide ions (
-
Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the molecule for water attack. However, protonation of the ring nitrogens (pKa ~2.91) can create electrostatic repulsion, potentially retarding further protonation of the amide.
-
Basic Conditions (pH > 8): The most dangerous zone. The hydroxide ion is a strong nucleophile and rapidly attacks the electron-starved carbonyl. Avoid storing this compound in basic buffers (e.g., Carbonate, Tris at pH > 8.5).
Visualizing the Degradation Pathway
Caption: Figure 1. The dominant degradation pathway is hydrolysis. Base-catalyzed hydrolysis (red arrow) is typically the rate-limiting step for electron-deficient heteroaromatic amides.
Module 2: Physical Stability (Solubility)
The Core Issue: Users often mistake precipitation for degradation. If your HPLC peak area decreases but no new peaks appear (or they appear only in the solid pellet), you have a solubility issue, not a chemical one.
Troubleshooting Table: Solubility vs. Stability
| Symptom | Diagnosis | Recommended Action |
| Haze/Precipitate forms within minutes of dilution. | "Crash-out" (Physical Instability). The compound is hydrophobic. | Add co-solvent (DMSO/PEG400) or complexing agent (HP- |
| Yellowing of the solution over days. | Oxidation (N-oxide formation) or Photolysis. | Protect from light (Amber vials). Degas buffers. |
| Loss of Potency with New Peaks on HPLC. | Hydrolysis (Chemical Instability).[1] | Adjust pH to |
| Shift in | Ionization (pH effect). | This is reversible. Ensure pH matches the pKa of the ring nitrogens. |
Module 3: Experimental Protocols
Protocol A: Determination of pH-Rate Profile ( )
Objective: Identify the exact pH where the amide is most stable to maximize shelf-life.
Reagents:
-
Universal Buffer (Citrate-Phosphate-Borate mix) ranging from pH 2.0 to 10.0.
-
10 mM Stock solution of 1,5-naphthyridine-4-carboxamide in DMSO.
Workflow:
-
Preparation: Prepare 10 mL aliquots of buffer at 1.0 pH unit increments.
-
Spiking: Spike stock solution into each buffer to a final concentration of 50
(keep DMSO < 1%). -
Incubation: Incubate at elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Sampling: Aliquot at
hours. Quench immediately (flash freeze or dilute in cold mobile phase). -
Analysis: Quantify remaining amide via HPLC-UV (254 nm).
-
Calculation: Plot
vs. Time. The slope is . -
Optimization: Plot
vs. pH. The "valley" of this V-shaped curve is your .
Protocol B: Solubilization Strategy
Objective: Keep the compound in solution for biological assays.
Caption: Figure 2. Decision tree for solubilization. Cyclodextrins are preferred over surfactants for naphthyridines to avoid micellar quenching in fluorescence assays.
Frequently Asked Questions (FAQ)
Q1: Can I freeze aqueous stock solutions of this compound? A: Avoid if possible. Freezing aqueous solutions of hydrophobic compounds often causes "cryoprecipitation." As water freezes, the solute concentrates in the remaining liquid phase, exceeding its solubility limit and precipitating. When thawed, these micro-crystals may not redissolve.
-
Best Practice: Store as a 10 mM stock in 100% anhydrous DMSO at -20°C. Aliquot to avoid freeze-thaw cycles.
Q2: Why does my solution turn yellow over time? A: This indicates photo-oxidation . The 1,5-naphthyridine ring is a chromophore. Exposure to ambient light (especially UV) can lead to the formation of N-oxides at the ring nitrogens.
-
Remediation:[2] Use amber glassware or wrap containers in aluminum foil.
Q3: What is the pKa, and why does it matter? A: The pKa of the 1,5-naphthyridine ring nitrogen is approximately 2.91 [1].
-
Implication: At pH < 3, the ring is protonated (
). This increases solubility but may accelerate acid-catalyzed hydrolysis. At physiological pH (7.4), the molecule is neutral and least soluble.
Q4: Is the hydrolysis reversible? A: No. Amide hydrolysis is effectively irreversible under physiological conditions. Once the amide bond is cleaved to the carboxylic acid and ammonia, it will not spontaneously reform in water.
References
-
NIST Chemistry WebBook. 1,5-Naphthyridine: Gas Phase Ion Energetics & Spectral Data. National Institute of Standards and Technology.[3]
-
BenchChem Technical Support. Synthesis and Properties of 1,5-Naphthyridine-4-carboxylic acid derivatives.
-
MDPI Molecules. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (Discusses solubility and physicochemical properties of the class).
- Connors, K. A., Amidon, G. L., & Stella, V. J.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (Authoritative text on amide hydrolysis kinetics). Wiley-Interscience.
Sources
Technical Support Center: Minimizing Off-Target p38 MAP Kinase Inhibition in ALK5 Assays
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor selectivity, specifically focusing on the common off-target inhibition of p38 mitogen-activated protein kinase (MAPK) in experiments targeting the Activin receptor-Like Kinase 5 (ALK5). Here, we provide in-depth troubleshooting protocols, mechanistic explanations, and data interpretation strategies to ensure the integrity and specificity of your research.
Section 1: Understanding the Core Challenge
The transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes like growth, differentiation, and immunity, is initiated by ligand binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][2] While the canonical pathway proceeds through SMAD2/3 phosphorylation, ALK5 can also activate non-canonical, SMAD-independent pathways, including the p38 MAPK cascade.[3][4][5] This inherent biological link is compounded by a pharmacological challenge: the ATP-binding pockets of many kinases are structurally conserved, making it difficult to design perfectly selective inhibitors.[6][7] Consequently, compounds designed to inhibit ALK5 may inadvertently inhibit p38 MAPK, leading to ambiguous results.
FAQ: Why is p38 MAPK a frequent off-target for ALK5 inhibitors?
The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites. This conservation is the primary reason for inhibitor promiscuity. Both ALK5 (a serine/threonine kinase receptor) and p38 MAPK (a serine/threonine kinase) belong to this superfamily. Inhibitors that target the ATP pocket, known as Type I inhibitors, can often fit into the ATP pockets of multiple kinases, leading to off-target effects.[6] The degree of selectivity depends on exploiting subtle differences in the shape, size, and amino acid composition of the binding pocket.[8]
FAQ: How are the ALK5 and p38 MAPK signaling pathways mechanistically linked?
The relationship is twofold, creating a complex scenario for researchers:
-
Non-Canonical Activation: TGF-β, through ALK5, can activate p38 MAPK as part of its downstream signaling.[3][5] This activation can be rapid and direct or occur with delayed kinetics through intermediates.[5] Therefore, even a perfectly selective ALK5 inhibitor will modulate p38 activity that is dependent on TGF-β signaling.
-
Off-Target Inhibition: A non-selective ALK5 inhibitor can directly bind to and inhibit p38 MAPK, regardless of the upstream stimulus. p38 MAPK is also strongly activated by cellular stress and inflammatory cytokines, completely independent of the TGF-β pathway.[9][10][11] An off-target effect will block this stress-induced p38 activity, confounding interpretation of the inhibitor's effects.
The diagram below illustrates this complex relationship, highlighting where a selective ALK5 inhibitor should act versus where a non-selective inhibitor might have confounding effects.
Caption: Troubleshooting workflow for suspected off-target effects.
Section 3: Quantitative Data & Advanced Assay Design
A quantitative understanding of your inhibitor's selectivity is crucial. This involves comparing its potency against the intended target versus common off-targets.
Table 1: Selectivity Profile of Common Kinase Inhibitors
| Inhibitor | Primary Target(s) | ALK5 IC50 (nM) | p38α IC50 (nM) | Key Characteristic |
| SB431542 | ALK4/5/7 | 9 | >10,000 | Highly selective for ALK family over p38. |
| A83-01 | ALK4/5/7 | 12 | >30,000 | Another highly selective ALK family inhibitor. |
| SB203580 | p38α/β | 50 | 50 | Primarily a p38 inhibitor, often used as a control. [12] |
| BIRB 796 | p38α/β | >10,000 | 0.1 | Allosteric p38 inhibitor with high selectivity. [13] |
| LY2157299 | ALK5 | 5.6 | 4,300 | Clinically tested ALK5 inhibitor with good selectivity over p38. |
Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from various vendor and literature sources.
Guide 3.1: Best Practices for Kinase Assay Setup
To generate reliable and reproducible data, your biochemical assay must be carefully optimized.
Key Optimization Parameters:
-
Assay Format: Choose a format appropriate for your needs. Modern non-radioactive methods like TR-FRET, Fluorescence Polarization (FP), or luminescence-based ADP detection (e.g., ADP-Glo) are suitable for high-throughput screening. [14][15]Radiometric assays remain a gold standard for sensitivity and are less prone to compound interference. [16]* ATP Concentration: This is a critical parameter. Running assays at a low ATP concentration (e.g., Km of ATP) will make inhibitors appear more potent. For selectivity profiling, it is crucial to perform assays at a high, physiologically relevant ATP concentration (e.g., 1 mM), as this provides a more accurate measure of how the inhibitor will behave in a cellular environment. [16]* Enzyme and Substrate Concentrations: Use concentrations that ensure the reaction remains in the linear range for the duration of the experiment. Avoid substrate depletion or product inhibition. [14]* DMSO Tolerance: Determine the highest concentration of DMSO your assay can tolerate without affecting enzyme activity, as inhibitors are typically dissolved in DMSO. [17]* Controls: Always include:
-
No-enzyme control: To measure background signal.
-
No-inhibitor (vehicle) control: Represents 100% kinase activity.
-
Positive control inhibitor: A known inhibitor of your target to validate assay performance.
-
References
-
TGF beta signaling pathway - Wikipedia. [Link]
-
p38 MAPK Signaling | GeneGlobe - QIAGEN. [Link]
-
p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - JCI Insight. [Link]
-
P38 Signaling Pathway - Creative Diagnostics. [Link]
-
TGFβ signaling pathways in human health and disease - PMC. [Link]
-
p38 MAPK Signaling Review - Assay Genie. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - MDPI. [Link]
-
The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers - MDPI. [Link]
-
p38 mitogen-activated protein kinases - Wikipedia. [Link]
-
New technique improves the selectivity of kinase inhibitors - Drug Target Review. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing). [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - PMC. [Link]
-
What Is the Best Kinase Assay? - BellBrook Labs. [Link]
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Royal Society of Chemistry. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. [Link]
-
Kinase Screening and Profiling: Methods and Protocols - National Institutes of Health. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - Scientific Reports. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors - ACS Publications. [Link]
-
The ALK5 kinase activity is required for p38 activation and BGN... - ResearchGate. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment - The Institute of Cancer Research, London. [Link]
-
p38 MAPK Signaling Pathway | Sino Biological. [Link]
-
Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - ScienceDirect. [Link]
-
P38 inhibitor? - ResearchGate. [Link]
-
The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PNAS. [Link]
-
Pharmacologic Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS - AACR Journals. [Link]
-
ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC. [Link]
-
Architecture of the MKK6-p38α complex defines the basis of MAPK specificity and activation - bioRxiv. [Link]
-
p38 MAPK Pathway in the Heart: New Insights in Health and Disease - MDPI. [Link]
-
Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC. [Link]
-
Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases - ScienceDirect. [Link]
-
Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies - PMC. [Link]
-
Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases | Request PDF - ResearchGate. [Link]
Sources
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Hydrolysis of Naphthyridine Ethyl Ester Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical challenge in synthetic chemistry: the hydrolysis of naphthyridine ethyl ester intermediates. As vital precursors in the synthesis of a wide range of biologically active compounds, including antibacterial and anticancer agents, ensuring the stability of these esters is paramount for maximizing yield and purity.[1][2][3][4][5] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues with confidence.
Section 1: Understanding the Core Problem - Ester Hydrolysis
This section addresses the fundamental questions regarding the stability of your naphthyridine ethyl ester intermediate.
Q1: What is ester hydrolysis, and why is my naphthyridine ethyl ester particularly susceptible?
A1: Ester hydrolysis is the chemical decomposition of an ester into its parent carboxylic acid and alcohol by reaction with water.[6][7] This reaction, the reverse of Fischer esterification, can be catalyzed by either acid or base.[7][8]
Your naphthyridine ethyl ester intermediate is susceptible for several key reasons:
-
Aqueous Environments: Many synthetic steps, particularly the workup (e.g., quenching, acid/base washes), introduce water, creating the ideal environment for hydrolysis.[6]
-
Catalyst Residue: Residual acid or base from the preceding reaction step can significantly accelerate hydrolysis during workup and purification.[6][9]
-
Electronic Effects: The electron-withdrawing nature of the naphthyridine ring system can make the ester's carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
The general mechanisms for acid and base-catalyzed hydrolysis are illustrated below.
Acid-Catalyzed Hydrolysis (Reversible)
Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group for nucleophilic attack by water.[10][11] Because this reaction is reversible, using a large excess of water during workup can unfavorably shift the equilibrium toward the hydrolysis products (the carboxylic acid and ethanol).[8][10]
Base-Catalyzed Hydrolysis (Saponification - Irreversible)
Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[12] The reaction forms a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt.[11][12] This final deprotonation step is essentially irreversible and drives the reaction to completion, making basic conditions particularly detrimental to your ester's stability.[11][12]
Q2: I suspect hydrolysis is occurring. What are the common analytical signs?
A2: The most definitive signs of unintended hydrolysis are a lower-than-expected yield of your ester and the appearance of the corresponding naphthyridine carboxylic acid.[6] You can confirm this using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): You will observe a new, more polar spot (lower Rf value) corresponding to the carboxylic acid starting material, which often streaks due to its acidic nature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will see peaks corresponding to the naphthyridine carboxylic acid alongside your desired ester peaks.[6]
-
Infrared (IR) Spectroscopy: The presence of a very broad O-H stretch (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid is a strong indicator of hydrolysis.[6][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass of the parent carboxylic acid.
Section 2: Troubleshooting and Mitigation Strategies
This section provides a systematic approach to diagnosing and solving hydrolysis issues during your experimental workflow.
Q3: My analysis confirms hydrolysis. How do I identify the source of the problem?
A3: Hydrolysis can occur at three main stages: during the reaction, during the aqueous workup, or during storage. Use the following decision tree to pinpoint the cause.
Caption: Troubleshooting decision tree for diagnosing hydrolysis.
The aqueous workup is the most common source of hydrolysis.[6] However, if workup conditions are optimized and the problem persists, investigate the reaction conditions and finally, your storage and isolation procedures.
Q4: How can I optimize my aqueous workup to prevent hydrolysis?
A4: The key is to minimize the time your ester spends in contact with water, especially under acidic or basic conditions, and to reduce the reaction temperature.[6]
Table 1: Key Workup Parameters and Mitigation Strategies
| Parameter | Risk Factor | Recommended Control & Rationale |
| Temperature | High temperatures accelerate the rate of all chemical reactions, including hydrolysis.[14][15][16] | Conduct all aqueous washes in a separatory funnel submerged in an ice-water bath . Using pre-chilled solutions slows the reaction kinetics significantly.[6] |
| pH (Base Wash) | Strong bases (e.g., NaOH, KOH) cause rapid, irreversible saponification.[9][12] | Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[6][17] This provides a less harsh basic environment. |
| Contact Time | Prolonged exposure to aqueous layers increases the extent of hydrolysis.[6] | Perform extractions and washes efficiently and without delay . Do not let the biphasic mixture sit for extended periods. |
| Water Concentration | As a reactant, excess water can drive the equilibrium toward hydrolysis, particularly if acidic catalysts are present.[7][10] | After the base wash, perform a brine wash (saturated aq. NaCl) to remove the bulk of dissolved water from the organic layer.[6] |
| Drying | Trace amounts of water can cause slow hydrolysis during solvent evaporation or storage. | Use a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps. This ensures all residual water is removed.[6] |
Protocol 1: Optimized Workup for Naphthyridine Ethyl Ester Synthesis
This protocol is designed to isolate your ester product while minimizing hydrolytic decomposition.
Materials:
-
Reaction mixture containing the naphthyridine ethyl ester
-
Separatory funnel
-
Ice-water bath
-
Water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Ice-cold saturated aqueous NaHCO₃ solution
-
Ice-cold saturated aqueous NaCl (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature, then place the reaction flask in an ice-water bath.
-
Dilute and Transfer: Transfer the cold reaction mixture to a separatory funnel. Use a suitable organic solvent to rinse the flask and ensure a complete transfer.
-
Neutralization Wash:
-
Add ice-cold saturated NaHCO₃ solution to the separatory funnel.
-
Swirl the unstoppered funnel gently at first to control any CO₂ evolution before stoppering.
-
Stopper the funnel, invert, and vent frequently. Shake for 30-60 seconds.
-
Allow the layers to separate and drain the aqueous (bottom) layer. Repeat until gas evolution ceases.
-
-
Brine Wash: Add ice-cold brine to the organic layer in the separatory funnel.[6] Shake for 30 seconds, allow the layers to separate, and drain the aqueous layer. This step removes residual water and reduces the solubility of the organic product in the aqueous phase.[6]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄, swirling the flask. Continue adding the drying agent until it no longer clumps and flows freely.[6]
-
Isolation: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude ester product.
-
Purification: If necessary, purify the crude product via column chromatography or recrystallization.
Caption: Optimized experimental workflow to prevent hydrolysis during workup.
Section 3: Advanced & Proactive Strategies
For particularly sensitive intermediates or when hydrolysis persists despite an optimized workup, consider these advanced strategies.
Q5: My ester is extremely sensitive. Are there non-aqueous workup options or chemical stabilizers I can use?
A5: Yes. When dealing with highly labile esters, minimizing contact with water is the ultimate goal.
-
Non-Aqueous Workup: If your reaction allows, consider a non-aqueous workup. This could involve neutralizing an acidic catalyst with a solid base (like solid NaHCO₃) and then directly filtering the reaction mixture before concentrating. This is highly dependent on the specific reaction conditions and solubility of byproducts.
-
Use of Stabilizers: In some applications, particularly for formulation and long-term storage, chemical stabilizers can be employed. Carbodiimides, for example, can react with the carboxylic acid formed during hydrolysis, effectively removing it and preventing it from catalyzing further degradation.[18][19] However, this adds a new component to your mixture that must be separated later.
-
Azeotropic Distillation: For some processes, water can be removed from the reaction mixture via azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) before proceeding to isolation steps.
Q6: Can the structure of the naphthyridine intermediate itself be modified to reduce hydrolysis?
A6: Absolutely. This is a key consideration in drug design and process development. The rate of hydrolysis is sensitive to steric hindrance around the ester group.[6]
-
Steric Shielding: Introducing bulky chemical groups near the ester functionality can physically block the approach of water or hydroxide ions, slowing the rate of hydrolysis.[6] For example, switching from an ethyl ester to a tert-butyl ester can dramatically increase stability due to the bulky tert-butyl group. The hydrolysis mechanism for such esters under acidic conditions can even shift to an Sₙ1-type pathway due to the stability of the tertiary carbocation.[11] This is a powerful design element to enhance the chemical stability of an intermediate.[20]
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). HyMax.
- Preventing ester hydrolysis during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutano
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules.
- Acid Catalyzed Hydrolysis of Esters. (2015). Chemistry LibreTexts.
- Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
- mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). MDPI.
- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
- CHEMICAL STABILITY OF DRUGS. IIP Series.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.
- Basic Hydrolysis of Esters - Saponific
- hydrolysis of esters. Chemguide.
- Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE.
- Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. (2009). Toxins.
- The acid-catalyzed hydrolysis of an ester results in the form
- Factors Affecting Stability of Formul
- Ester Prodrugs and Their Role in Drug Discovery and Design. (2023).
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
- 14. iipseries.org [iipseries.org]
- 15. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. carbodiimide.com [carbodiimide.com]
- 19. aade.org [aade.org]
- 20. jns.edu.af [jns.edu.af]
Technical Support Center: Reducing Toxicity of 1,5-Naphthyridine Derivatives
This technical guide addresses the specific toxicity challenges associated with 1,5-naphthyridine derivatives , a scaffold widely used in kinase inhibitors (e.g., PI3K, ALK5, mTOR) and antimicrobial agents.[1]
This guide is structured as a Level 2/3 Support Resource , assuming the user is familiar with basic drug discovery principles but requires specific troubleshooting for this chemical series.
Current Status: Active Scope: In Vivo Toxicology & Pharmacokinetics Support Level: Advanced (Medicinal Chemistry & In Vivo Pharmacology)
Module 1: Structural Optimization & Medicinal Chemistry
Root Cause Analysis for Intrinsic Toxicity
Issue 1: High Clearance & Low Exposure (The "Aldehyde Oxidase" Trap)
Symptom: Your compound shows excellent stability in liver microsomes (MLM/HLM) but exhibits rapid clearance in vivo (high plasma clearance, low AUC). Diagnosis: Aldehyde Oxidase (AO) Metabolism. Unlike CYP450 enzymes, AO is a cytosolic enzyme. Standard microsomal stability assays (which lack cytosol) will produce false negatives for metabolic instability. The 1,5-naphthyridine core is highly susceptible to nucleophilic attack by AO, particularly at the electron-deficient C2 and C6 positions , converting them to lactams (2-oxo or 6-oxo metabolites).
Troubleshooting Protocol:
-
Validate Pathway: Run an S9 fraction stability assay (contains both microsomes and cytosol) with and without an AO inhibitor (e.g., Hydralazine). If stability improves with Hydralazine, AO is the culprit.
-
Structural Fix (Blocking Strategy):
-
Steric Hindrance: Introduce a small alkyl group (Methyl, Ethyl) or a halogen (Chlorine, Fluorine) at the C2 or C6 positions . This sterically hinders the AO enzyme from approaching the carbon center.
-
Electronic Deactivation: Reduce the electron deficiency of the ring system by adding electron-donating groups (e.g., -OMe, -NH2) near the site of metabolism.
-
Issue 2: Cardiotoxicity (hERG Inhibition)
Symptom: QT interval prolongation observed in telemetry studies or acute mortality immediately following IV bolus. Diagnosis: hERG Channel Blockade. 1,5-naphthyridine derivatives often possess a "pharmacophore overlap" with hERG blockers: a lipophilic central core linked to a basic amine (e.g., piperidine/piperazine side chains).
Troubleshooting Protocol:
-
Q: How do I reduce hERG affinity without losing target potency?
-
Action A (Reduce Basicity): The protonated nitrogen is a key driver of hERG binding (cation-pi interaction). Lower the pKa of your basic amine below 7.0.
-
Modification: Replace piperidine with morpholine , piperazine , or a fluorinated piperidine .
-
-
Action B (Zwitterionic Approach): Introduce a carboxylic acid or isostere to create a zwitterion, which typically reduces hERG channel penetration.
-
Action C (Lipophilicity Control): hERG binding correlates with LogP. Target a cLogP < 3.5 .
-
Action D (Rigidification): Introduce rigidity near the basic center (e.g., using spiro-cycles) to disrupt the induced fit required for hERG blocking.
-
Issue 3: Hepatotoxicity (Reactive Metabolites)
Symptom: Elevated ALT/AST levels; histology shows hepatocellular necrosis. Diagnosis: Bioactivation to Reactive Intermediates. Certain 1,5-naphthyridine side chains (especially 4-hydroxy or amino-substituted variants) can be metabolized into quinone-imine or quinone-methide like species, which covalently bind to hepatic proteins.
Troubleshooting Protocol:
-
GSH Trapping Assay: Incubate compound with microsomes + Glutathione (GSH). Analyze via LC-MS/MS for GSH-adducts (M+307 Da).
-
Structural Fix:
-
If adducts are found, identify the "soft spot" (usually an electron-rich aromatic ring attached to the naphthyridine).
-
Block metabolic oxidation sites with Fluorine or Deuterium .
-
Replace aniline moieties with less reactive heterocycles (e.g., pyrazole, pyridine).
-
Module 2: Formulation & Delivery
Troubleshooting Vehicle-Induced Toxicity
Issue 4: Compound Precipitation & Embolism
Symptom: Animals die immediately upon IV dosing (respiratory distress), or erratic PK profiles (double peaks) are seen in oral dosing. Diagnosis: Poor Solubility / In Vivo Precipitation. 1,5-naphthyridines are flat, planar, and lipophilic (high "brick dust" potential). They may dissolve in organic vehicles (DMSO/PEG) but crash out upon contact with blood (pH 7.4).
Formulation Decision Matrix:
| Solubility Challenge | Recommended Vehicle System | Mechanism |
| Moderate Lipophilicity (LogP 2-4) | 20% HP-β-CD (Cyclodextrin) in Saline | Encapsulation of lipophilic core; prevents precipitation upon dilution. |
| High Lipophilicity (LogP >4) | 10% DMSO / 40% PEG400 / 50% Water | Cosolvent system. Warning: High PEG loads can be enterotoxic in rodents. |
| Basic Compound (pKa > 8) | 50mM Lactate or Citrate Buffer (pH 4.0) | Salt formation in situ enhances solubility. |
Critical Check: Perform a Simulated Gastric/Plasma Fluid Test . Dilute your formulation 1:10 into PBS (pH 7.4). If turbidity appears within 15 minutes, the risk of embolism or poor absorption is high.
Module 3: Visualizing the Optimization Strategy
The following diagram illustrates the structural decision tree for optimizing 1,5-naphthyridine derivatives to minimize toxicity.
Caption: Strategic modification points on the 1,5-naphthyridine scaffold to mitigate specific toxicity liabilities.
Module 4: In Vivo Experimental FAQs
Q: My mice are showing signs of "rolling" and tremors 15 minutes post-dose. Is this CNS toxicity?
A: Possibly, but first rule out Vehicle Toxicity .
-
Check: Did you use >5% Ethanol or >10% DMSO?
-
Check: Did you use Tween-80? (Can cause histamine release/hypotension in dogs, less in mice but still irritant).
-
Action: If the vehicle is clean, 1,5-naphthyridines can cross the BBB (Blood-Brain Barrier). If CNS targets are not desired, increase the Topological Polar Surface Area (TPSA) to >90 Ų to restrict BBB penetration.
Q: How do I interpret "clean" microsomes but "dirty" hepatocytes?
A: This confirms non-CYP mediated metabolism.
-
Scenario: Microsomal Intrinsic Clearance (
) is low (<10 µL/min/mg), but Hepatocyte is high. -
Cause: Likely Aldehyde Oxidase (AO) or Phase II Conjugation (Glucuronidation).
-
Next Step: Test stability in S9 fractions + AO inhibitor (Hydralazine) or UGT inhibitor (Bornyl acetate).
Q: Can I use the 1,8-naphthyridine isomer to fix these issues?
A: Switching to 1,8-naphthyridine often reduces hERG liability (due to changes in basicity and vector orientation) and may alter the metabolic profile. However, 1,8-naphthyridines have their own liability: they are known to complex with iron (Fe2+), potentially leading to anemia or cartilage toxicity in juvenile animals (chondrotoxicity). Proceed with caution and monitor hematology.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[2][3]
-
Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Med.[4] Chem. Lett., 2025.[4] [4]
-
Strategies To Reduce hERG K+ Channel Blockade. Journal of Medicinal Chemistry, 2013.[5]
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 2004.[6]
-
Characterization of Stable and Reactive Metabolites of the Anticancer Agent... Drug Design, Development and Therapy, 2020.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 4. Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ALK5 Inhibition: The 1,5-Naphthyridine Scaffold vs. RepSox
A Technical Guide for Researchers in Cellular Reprogramming and Fibrosis
In the landscape of small molecule inhibitors targeting the Transforming Growth Factor-β (TGF-β) pathway, the Activin Receptor-Like Kinase 5 (ALK5) has emerged as a pivotal therapeutic target. Its role in cellular differentiation, proliferation, and extracellular matrix deposition has made it a focal point in regenerative medicine and the study of fibrotic diseases. This guide provides a comparative analysis of ALK5 inhibition, contrasting the broader class of 1,5-naphthyridine-4-carboxamide derivatives with the well-characterized and potent inhibitor, RepSox.
The 1,5-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, giving rise to a novel series of potent and selective inhibitors of the TGF-β type I receptor, ALK5.[1][2][3] RepSox, a prominent member of this class, has garnered significant attention for its ability to replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs).[4][5] This guide will delve into the quantitative inhibitory data, the underlying mechanisms of action, and the experimental protocols used to validate these findings, offering a comprehensive resource for researchers navigating the selection of ALK5 inhibitors.
ALK5 Inhibition: A Head-to-Head Potency Comparison
The inhibitory potential of a compound is a critical determinant of its utility in research and therapeutic development. For ALK5 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of ALK5 by 50%. A lower IC50 value signifies a higher potency.
RepSox stands out as a highly potent inhibitor of ALK5.[6] Its inhibitory activity has been characterized across various assay formats, providing a comprehensive picture of its efficacy. Notably, other 1,5-naphthyridine derivatives have also demonstrated potent ALK5 inhibition, with some compounds exhibiting potencies comparable to RepSox.[2][7][8]
| Compound/Class | Assay Type | Target | IC50 (nM) |
| RepSox | ALK5 Autophosphorylation | ALK5 | 4[6][9] |
| ALK5 Binding Assay | ALK5 | 23[6][10] | |
| TGF-β Cellular Assay (PAI-1 Luciferase) | Cellular ALK5 activity | 18[9][10] | |
| 1,5-Naphthyridine Derivative (Compound 15) | ALK5 Autophosphorylation | ALK5 | 6[2][8] |
| 1,5-Naphthyridine Derivative (Compound 19) | ALK5 Autophosphorylation | ALK5 | 4[2][7][8] |
Key Insights: The data clearly indicates that RepSox and other optimized 1,5-naphthyridine derivatives are potent, low-nanomolar inhibitors of ALK5. The consistency of RepSox's low IC50 values across biochemical (autophosphorylation and binding) and cell-based assays underscores its robust and reliable inhibitory activity.[6][9][10] The comparable potency of other 1,5-naphthyridine derivatives, such as compound 19, highlights the versatility of this chemical scaffold for developing highly effective ALK5 inhibitors.[2][7][8]
Mechanism of Action: Targeting the ALK5 Kinase Domain
Both RepSox and other 1,5-naphthyridine-based inhibitors function as ATP-competitive inhibitors of the ALK5 kinase domain.[4][11] They exert their effects by occupying the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate group to downstream signaling molecules.[5][11] This action directly blocks the initiation of the TGF-β signaling cascade.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[12][13][14] This binding event recruits and activates the type I receptor, ALK5, through phosphorylation of its glycine-serine rich (GS) domain.[14][15] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[13][16] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[12][15][16] By inhibiting the kinase activity of ALK5, 1,5-naphthyridine derivatives and RepSox effectively halt this entire downstream signaling cascade.
Figure 1: The canonical TGF-β/ALK5 signaling pathway and the point of inhibition.
Experimental Protocols for Assessing ALK5 Inhibition
The validation of ALK5 inhibitory activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro ALK5 Kinase Inhibition Assay (Autophosphorylation)
This biochemical assay directly measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.
Principle: Purified recombinant ALK5 is incubated with a radiolabeled ATP source ([γ-³³P]ATP) in the presence of varying concentrations of the test compound. The incorporation of the radiolabel into the ALK5 protein is a measure of its kinase activity. A reduction in radiolabel incorporation indicates inhibition.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare a solution of purified recombinant ALK5 kinase domain in a suitable kinase buffer (e.g., Tris buffer with MgCl₂, MnCl₂, and DTT). Prepare serial dilutions of the test compound (1,5-naphthyridine derivative or RepSox) and a vehicle control (e.g., DMSO).
-
Pre-incubation: In a microplate, add the ALK5 enzyme solution to wells containing the diluted test compound or vehicle control. Pre-incubate for 10-30 minutes at 37°C to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated ALK5 by autoradiography or phosphorimaging. Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: Workflow for the in vitro ALK5 kinase inhibition assay.
Cell-Based TGF-β-Induced Reporter Assay
This assay measures the ability of a compound to inhibit TGF-β-induced transcriptional activity in a cellular context.
Step-by-Step Methodology:
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for several hours to reduce basal signaling.
-
Compound Treatment: Add varying concentrations of the test compound or vehicle control to the cells and pre-incubate for 30-60 minutes.
-
TGF-β Stimulation: Add a fixed concentration of recombinant TGF-β1 to the wells to stimulate the signaling pathway.
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.[17]
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
Conclusion
The 1,5-naphthyridine scaffold has proven to be a fertile ground for the discovery of potent and selective ALK5 inhibitors. RepSox, a well-established member of this class, exhibits robust, low-nanomolar inhibition of ALK5 in both biochemical and cellular assays.[6][9][10] The availability of other 1,5-naphthyridine derivatives with comparable potencies provides researchers with a range of tools to modulate the TGF-β signaling pathway.[2][7][8] The choice between a specific, well-characterized inhibitor like RepSox and exploring other derivatives from the same class will depend on the specific experimental context, including the desired selectivity profile and off-target considerations. This guide provides the foundational data and experimental frameworks to enable informed decisions in the selection and application of these powerful research tools.
References
-
Cui, Y., et al. (2019). RepSox, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes. Acta Pharmacologica Sinica, 40(12), 1523–1531. Available from: [Link]
-
Wikipedia. RepSox. Available from: [Link]
-
ResearchGate. Schematic diagram showing the main components of the TGF-b signaling... Available from: [Link]
-
Creative Diagnostics. TGF-β/SMAD Signaling Pathway. Available from: [Link]
-
Tzavlaki, K., & Moustakas, A. (2020). TGF-β signaling pathways in human health and disease. Frontiers in Molecular Biosciences, 7, 143. Available from: [Link]
-
YouTube. TGF Beta Signalling Pathway. (2020). Available from: [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. Available from: [Link]
-
El-Gamal, M. I., et al. (2022). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. RSC Medicinal Chemistry, 13(10), 1169-1191. Available from: [Link]
-
ResearchGate. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Available from: [Link]
-
REPROCELL. Stemolecule ALK5 Inhibitor (RepSox). Available from: [Link]
-
Al-Said, M. S., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2217. Available from: [Link]
-
de Gouville, A. C., et al. (2006). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 148(5), 611–622. Available from: [Link]
-
Chauhan, V. P., et al. (2016). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. JCI Insight, 1(6), e86633. Available from: [Link]
-
Kim, Y., et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 45(3), 545–553. Available from: [Link]
-
Reker, D., et al. (2013). Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury. PLoS ONE, 8(2), e56442. Available from: [Link]
-
Amato, G., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 116–123. Available from: [Link]
-
Abad, P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RepSox - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. stemcell.com [stemcell.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 1,5-Naphthyridine Carboxamides Against Kinase Panels
The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. Among these, 1,5-naphthyridine carboxamides have garnered significant attention as potent kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of representative 1,5-naphthyridine carboxamides against various kinase panels, offering insights into their therapeutic potential and the structural determinants of their selectivity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays.
The Critical Role of Kinase Selectivity in Drug Discovery
The human kinome comprises over 500 protein kinases, which play pivotal roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive drug targets. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unwanted side effects and toxicity. Therefore, comprehensive selectivity profiling is a critical step in the development of safe and efficacious kinase inhibitors.[1]
This guide will focus on two prominent examples of 1,5-naphthyridine derivatives that have been evaluated for their kinase inhibitory activity: inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase.
Comparative Selectivity Profiling of 1,5-Naphthyridine Carboxamide Derivatives
The following sections will compare the selectivity of different 1,5-naphthyridine derivatives against panels of kinases. The data presented is synthesized from multiple studies to provide a broader understanding of their activity spectrum.
1,5-Naphthyridine Derivatives as ALK5 Inhibitors
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[2] Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of ALK5.[2][3][4][5]
A key study by Gellibert et al. (2004) led to the identification of potent and selective 1,5-naphthyridine inhibitors of ALK5. While the primary focus was on aminothiazole and pyrazole derivatives, the principles of their interaction with the kinase active site are relevant to the broader class of 1,5-naphthyridine inhibitors. For instance, compound 19, a pyrazole derivative, demonstrated high potency against ALK5 with an IC50 of 4 nM and showed selectivity over the p38 mitogen-activated protein kinase.[3][4][5]
Table 1: Comparative Inhibitory Activity of 1,5-Naphthyridine Derivatives Against ALK5 and Off-Target Kinases
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase | IC50 (nM) vs. Off-Target | Fold Selectivity (Off-Target/Primary Target) | Reference |
| Compound 15 | ALK5 | 6 | p38α | >10,000 | >1667 | [3] |
| Compound 19 | ALK5 | 4 | p38α | >10,000 | >2500 | [3] |
Note: Data is compiled from published literature. Fold selectivity is a calculated metric to illustrate the preference for the primary target.
The high selectivity of these compounds for ALK5 over p38α is a critical finding, as p38α inhibition can be associated with toxicity. The structural basis for this selectivity lies in the specific interactions within the ATP-binding pocket of ALK5, which are less favorable in the p38α active site.
TGF-β Signaling Pathway and ALK5 Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by 1,5-naphthyridine-based ALK5 inhibitors.
Caption: TGF-β signaling pathway and ALK5 inhibition.
1,5-Naphthyridine Derivatives as c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of various cancers.[6][7][8]
While some studies have explored 1,5-naphthyridine derivatives as c-Met inhibitors, the 1,6-naphthyridine scaffold has often shown more promise.[8] However, the exploration of the 1,5-isomer provides valuable structure-activity relationship (SAR) data. For example, a study on 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one-based inhibitors highlighted the importance of a 4'-carboxamide phenoxy group for improving potency against c-Met.[6] This suggests that the carboxamide moiety can be a key pharmacophore for engaging with the c-Met active site.
c-Met Signaling Pathway
The diagram below outlines the c-Met signaling cascade.
Caption: Simplified c-Met signaling pathway.
Structure-Activity Relationship (SAR) Insights
The selectivity of 1,5-naphthyridine carboxamides is dictated by the specific substitutions on the naphthyridine core and the nature of the carboxamide group. The carboxamide moiety can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The substituents on the naphthyridine ring explore different pockets within the ATP-binding site, and subtle changes can dramatically alter the selectivity profile. For instance, the introduction of bulky or flexible groups can either enhance or diminish binding to off-target kinases depending on the topology of their active sites.
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible assessment of kinase inhibitor selectivity is paramount. Here, we provide detailed, step-by-step methodologies for two widely used biochemical assay platforms.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11][12][13][14]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.[10][14]
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol:
-
Kinase Reaction Setup (5 µL volume):
-
In a 384-well plate, add 2.5 µL of 2x kinase solution in kinase buffer.
-
Add 1.25 µL of 4x test compound (1,5-naphthyridine carboxamide) diluted in kinase buffer.
-
Initiate the reaction by adding 1.25 µL of 4x substrate/ATP mixture in kinase buffer.
-
Incubate at the optimal temperature for the specific kinase (typically 30°C) for 60 minutes.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
LanthaScreen® Kinase Binding Assay (TR-FRET-based)
This assay measures the binding of a test compound to the ATP site of a kinase.[9][15][16][17][18]
Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When both the antibody and the tracer are bound to the kinase, a high degree of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal.[9][17][18]
Experimental Workflow:
Caption: LanthaScreen® Kinase Binding Assay Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 4x serial dilution of the test compound (1,5-naphthyridine carboxamide) in the appropriate kinase buffer.
-
Prepare a 2x solution of the kinase and the terbium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4x solution of the fluorescently labeled kinase tracer in kinase buffer.
-
-
Assay Assembly (16 µL final volume):
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.[17]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
The IC50 values are calculated from the dose-response curves of the emission ratio (665 nm / 620 nm).
-
Conclusion and Future Directions
The 1,5-naphthyridine carboxamide scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. As demonstrated with ALK5 and c-Met inhibitors, careful modulation of the substitution pattern on the naphthyridine core can lead to compounds with high affinity for their intended target and minimal off-target activity. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of kinase inhibitor selectivity.
Future research in this area should focus on expanding the diversity of 1,5-naphthyridine carboxamide libraries and profiling them against broader kinase panels to uncover novel inhibitors for a wider range of therapeutic targets. A deeper understanding of the structural basis of selectivity, aided by X-ray crystallography and computational modeling, will be instrumental in the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506.
-
Anonymous. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
-
Scilit. (n.d.). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Retrieved from [Link]
- Wu, J. F., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255.
- Cossío, F. P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- de Villiers, K. A., et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 63(15), 8149–8163.
- Cossío, F. P., et al. (2020).
- Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 438–446.
- Anonymous. (n.d.).
Sources
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
- 13. content.protocols.io [content.protocols.io]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
Validating 1,5-Naphthyridine Binding Modes: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
Introduction
The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution and dual nitrogen-bond-accepting capacity allow it to deeply engage complex kinase hinge regions and selectivity pockets, making it a cornerstone in the development of targeted therapeutics like TGF-βR1 (ALK5) inhibitors[1] and epigenetic modulators such as PRMT5 inhibitors[2].
However, optimizing this scaffold requires absolute certainty regarding its binding mode. Minor substitutions on the naphthyridine ring can drastically alter its orientation, turning a potent inhibitor into an inactive analog. As a Senior Application Scientist, I frequently evaluate the efficacy of structural biology platforms to guide lead optimization. This guide objectively compares X-ray crystallography against alternative methods—Cryo-Electron Microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR), and Computational Docking—for validating 1,5-naphthyridine binding poses, providing actionable, self-validating experimental protocols.
Methodological Comparison: Structural Validation Platforms
To make informed decisions on resource allocation during drug development, researchers must weigh the resolution, throughput, and physical limitations of each analytical technique.
Quantitative Comparison of Structural Validation Techniques
| Performance Metric | X-Ray Crystallography | Cryo-EM | Solution NMR | Computational Docking (MD) |
| Typical Resolution | 1.0 - 2.5 Å | 2.0 - 4.0 Å | Atomic (Ensemble) | N/A (Predictive) |
| Protein Size Limit | None (if crystallizable) | > 50 kDa (historically) | < 35 kDa | None |
| Turnaround Time | Weeks to Months | Weeks to Months | Months | Hours to Days |
| Dynamic Information | Low (Static snapshots) | Moderate (Conformational) | High (Real-time dynamics) | High (Simulated) |
| Water Network Mapping | Excellent | Poor to Moderate | Poor | Poor (High false-positive rate) |
| 1,5-Naphthyridine Utility | Gold Standard | Emerging for large targets | Limited by target size | Initial hypothesis only |
Why X-Ray Crystallography Remains the Gold Standard
While computational docking provides rapid hypothesis generation, it fundamentally struggles with the dynamic water networks often recruited by the 1,5-naphthyridine core[3]. For instance, in the case of TGF-βR1 (ALK5) inhibitors, docking algorithms alone cannot reliably predict the critical water-mediated hydrogen bond network involving the naphthyridine N1 atom, Tyr-249, and Glu-245[4]. X-ray crystallography provides the unambiguous electron density maps required to visualize these structural water molecules and measure the exact geometry of the N5 hydrogen bond with the His-283 backbone[4].
Mechanistic Binding Logic of 1,5-Naphthyridine
Understanding why high-resolution data is mandatory requires examining the causality of the binding events. The 1,5-naphthyridine ring is not a passive spacer; it actively dictates the conformational state of the target protein.
Fig 1. Mechanistic binding logic of the 1,5-naphthyridine scaffold within a kinase domain.
Self-Validating Experimental Protocol: Co-Crystallization
To ensure trustworthiness, a structural biology workflow must be a self-validating system. The following protocol outlines the co-crystallization of a 1,5-naphthyridine derivative with a kinase domain, incorporating strict quality control checkpoints.
Step 1: Protein Preparation and Quality Control
-
Action : Express the kinase domain in Sf9 insect cells to ensure proper post-translational modifications. Purify using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).
-
Causality : SEC physically separates monodisperse protein from soluble aggregates, which are detrimental to crystal lattice formation.
-
Validation Check : Dynamic Light Scattering (DLS) must show a polydispersity index (PDI) < 0.15 before proceeding.
Step 2: Ligand Complexation
-
Action : Incubate the purified protein (concentrated to 10-15 mg/mL) with a 3- to 5-fold molar excess of the 1,5-naphthyridine ligand (dissolved in 100% DMSO). Maintain final DMSO concentration below 2% (v/v).
-
Causality : The 1,5-naphthyridine scaffold is highly hydrophobic. Gradual addition prevents localized precipitation, while the excess ensures saturation of the binding pocket.
-
Validation Check : Differential Scanning Fluorimetry (DSF) must demonstrate a positive thermal shift (ΔTm > 2°C), confirming target engagement and complex stabilization.
Step 3: Vapor Diffusion Crystallization
-
Action : Set up sitting-drop vapor diffusion plates using a sparse-matrix screen. A typical successful condition for naphthyridine complexes involves 20% PEG 3350 and 0.2 M Potassium Sodium Tartrate.
-
Causality : PEG acts as a molecular crowding agent, while the tartrate salt modulates protein solubility, gently driving the system into the nucleation zone without precipitating the hydrophobic ligand.
Step 4: Data Collection and Phase Determination
-
Action : Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR).
-
Causality : Cryo-cooling minimizes radiation damage from the high-energy X-ray beam. MR uses the pre-existing phase information of the structurally conserved kinase fold, allowing rapid calculation of the initial electron density map.
-
Validation Check : The R-free value must be < 25%, and the Ramachandran plot must show >95% of residues in favored regions to trust the ligand pose.
Fig 2. Self-validating X-ray crystallography workflow for small molecule-protein complexes.
Evidence-Based Case Studies
TGF-βR1 (ALK5) Inhibition: The necessity of X-ray crystallography is perfectly illustrated by the discovery of 1,5-naphthyridine derivatives as TGF-βR1 inhibitors[5]. Initial screening hits suggested binding, but it was the X-ray crystal structure (PDB ID: 1VJY) that confirmed the exact binding mode[1]. The structure revealed that the 1,5-naphthyridine core occupies the ATP-binding hinge region. Specifically, the N5 atom acts as a hydrogen bond acceptor from the backbone amide of His-283, while the high-resolution data uncovered a critical "selectivity pocket" orthogonal to the hinge, controlled by Ser-280[4]. This level of atomic detail is currently unattainable with standard NMR or docking approaches alone.
PRMT5/MTA Inhibition: Similarly, in the development of PRMT5 inhibitors, X-ray co-crystal structures (e.g., PDB: 7ZUU) were essential to confirm that the 1,5-naphthyridine scaffold maintained its binding mode while a methylene-linked pyridinyl nitrogen formed a productive H-bond with the Leu312 backbone[2]. The electron density unambiguously showed the Ser578 loop rotating away from the ligand, a dynamic shift that computational models failed to predict accurately[2].
References
-
1VJY: Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor. RCSB Protein Data Bank. Available at: [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals (MDPI). Available at: [Link]
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00163B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Comparative efficacy of naphthyridine carboxamides vs quinoline analogs
Comparative Efficacy of Naphthyridine Carboxamides vs. Quinoline Analogs: A Rational Design Guide
As a Senior Application Scientist in drug discovery, I frequently encounter a pivotal decision during lead optimization: selecting the optimal heterocyclic scaffold. The choice between a quinoline and a naphthyridine core is not merely a matter of synthetic convenience; it is a fundamental determinant of a molecule's pharmacokinetics, target residence time, and off-target liability.
This guide provides an objective, data-driven comparison of naphthyridine carboxamides and quinoline analogs. By dissecting their physicochemical properties and mechanistic efficacy, we can establish a rational framework for deploying these scaffolds in targeted therapeutics.
Structural Causality: The Power of the Second Nitrogen
The core structural divergence between these two privileged scaffolds lies in the placement of nitrogen atoms within the bicyclic ring system. Quinoline contains a single nitrogen atom in its six-membered heterocyclic ring fused to a benzene ring. In contrast, naphthyridines (such as 1,5-, 1,6-, 1,7-, or 1,8-naphthyridine) possess two nitrogen atoms distributed across their fused pyridine rings (1)[1].
The Causality of Physicochemical Shifts: The introduction of the second nitrogen atom acts as a powerful electron-withdrawing element. This seemingly subtle alteration fundamentally changes the molecule's electronic distribution. For example, transitioning from a quinoline to a 1,7-naphthyridine scaffold typically lowers the overall lipophilicity (cLogP) by approximately 0.6 units and decreases the basicity (pKa) of the primary nitrogen by over 1.0 log unit (2)[2]. In drug design, high lipophilicity and basicity are the primary drivers of hERG channel blockade (cardiotoxicity) and poor metabolic stability. Therefore, the naphthyridine core provides a structural "escape route" to engineer out hERG liabilities while maintaining target affinity.
Mechanistic Efficacy in Metalloenzymes (e.g., HIV-1 Integrase)
Both scaffolds have been heavily utilized to target metalloenzymes, but they engage the active site differently.
-
Quinoline Analogs: Traditionally serve as a rigid pharmacophore, utilizing a carboxylic acid or carboxamide moiety to coordinate divalent metals in the enzyme's active site.
-
Naphthyridine Carboxamides: Compounds like L-870,810 leverage the naphthyridine carboxamide scaffold to achieve highly specific bidentate chelation of two Mg2+ ions (3)[3]. The altered electronic distribution allows the carboxamide group to adopt a reversed binding mode compared to traditional quinolines. This spatial reorientation is critical for retaining efficacy against viral strains that have developed resistance to standard quinoline-based integrase strand transfer inhibitors.
Mechanistic divergence of naphthyridine and quinoline scaffolds in target engagement.
Efficacy in Protein-Protein Interactions (e.g., KRAS-SOS1)
Beyond metalloenzymes, the naphthyridine scaffold excels in disrupting complex protein-protein interactions. In the development of SOS1 inhibitors, switching from a quinoline to a 1,7-naphthyridine analog improved the alignment of cyclic substituents within the binding pocket. The 7-N atom faces the solvent region, favoring a polar interaction that the quinoline core cannot replicate. This improved coplanarity translates to significantly enhanced p-ERK inhibition in cellular assays (2)[2].
Quantitative Scaffold Profiling
The following table summarizes the comparative performance of these scaffolds based on established biochemical profiling:
| Parameter | Quinoline Analogs | Naphthyridine Carboxamides | Causality / Impact |
| Structural Core | Single nitrogen in bicyclic ring | Two nitrogens in fused pyridine rings | Dictates electron distribution and topology (1)[1] |
| Lipophilicity (cLogP) | Baseline (Higher) | Reduced (e.g., ~ -0.6 shift) | Lower lipophilicity reduces off-target binding (2)[2] |
| Basicity (pKa) | Baseline (Higher) | Reduced (e.g., ~ -1.1 log shift) | Mitigates hERG channel liability (2)[2] |
| Target Alignment | Rigid, standard coplanarity | Enhanced coplanarity for substituents | Improves cellular target engagement (e.g., p-ERK) (2)[2] |
| Metal Chelation | Standard coordination | Bidentate chelation (reversed mode) | Overcomes target mutation resistance (3)[3] |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the efficacy of these scaffolds must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing both metalloenzyme and protein-protein interaction targets.
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
Purpose: To measure the Mg2+-dependent chelation efficacy of carboxamide derivatives.
-
Oligonucleotide Preparation: Anneal U5 LTR-derived DNA oligonucleotides. Causality: This directly mimics the viral DNA ends required for the strand transfer reaction.
-
Enzyme-DNA Complex Assembly: Incubate recombinant HIV-1 Integrase with the annealed DNA in an assay buffer containing 10 mM MgCl2. Causality: Mg2+ is the essential catalytic cofactor that the naphthyridine carboxamide scaffolds will target and chelate.
-
Compound Titration: Dispense quinoline and naphthyridine analogs in a 10-point dose-response curve (typically 0.1 nM to 10 µM).
-
Strand Transfer Reaction: Introduce a biotinylated target DNA and measure successful integration via electrochemiluminescence.
-
Self-Validation Mechanism (Critical): Include a control well containing 50 mM EDTA. Logic: EDTA chelates all available Mg2+, completely halting the enzyme. If a signal persists in the EDTA well, it indicates an assay artifact or non-specific compound aggregation, immediately invalidating the run.
Protocol 2: KRAS-SOS1 AlphaScreen Binding Assay
Purpose: To evaluate the improved coplanarity and binding affinity of naphthyridine cores in protein-protein interfaces.
-
Reagent Preparation: Prepare His-tagged SOS1 and Biotinylated KRAS in a standard HEPES assay buffer containing 0.1% BSA.
-
Compound Incubation: Dispense compounds into a 384-well plate and pre-incubate with the protein pair for 30 minutes. Causality: Pre-incubation allows the compounds to reach thermodynamic binding equilibrium before the addition of detection beads, ensuring accurate IC50 determination.
-
Bead Addition: Add Streptavidin-Donor beads and Anti-His Acceptor beads under low-light conditions to prevent photobleaching.
-
Signal Acquisition: Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm, Emission: 520-620 nm).
-
Self-Validation Mechanism (Critical): Perform a "hook effect" titration of the Biotin-KRAS target prior to the main run. Logic: If the target concentration exceeds the bead binding capacity, the signal will artificially drop. Validating the linear dynamic range ensures the observed efficacy differences between the quinoline and naphthyridine scaffolds are strictly due to compound affinity, not reagent depletion.
Self-validating high-throughput workflow for comparative scaffold efficacy.
References
1.[1] Benchchem. "A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems." 1 2.[3] PMC. "Authentic HIV-1 integrase inhibitors." 3 3.[2] PMC. "Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors." 2
Sources
Technical Guide: In Vivo Pharmacokinetic Optimization of 1,5-Naphthyridine Derivatives
In vivo pharmacokinetic comparison of 1,5-naphthyridine derivatives.
Executive Summary
The 1,5-naphthyridine scaffold is a privileged heterocyclic core in medicinal chemistry, increasingly utilized in the development of PI3K/mTOR inhibitors, ALK5 (TGF-
This guide provides a comparative pharmacokinetic (PK) analysis of 2,8-disubstituted 1,5-naphthyridine derivatives , focusing on a hit-to-lead optimization campaign targeting Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). By analyzing the transition from early hits (high clearance) to optimized leads (high exposure), we delineate the structural modifications required to enhance oral bioavailability (
Structural Classes & Mechanism of Action
The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. This arrangement influences electron density, making the C2 and C8 positions prime targets for nucleophilic substitution and palladium-catalyzed cross-coupling.
The Comparative Cohort:
-
Compound 1 (Reference Hit): A 2,8-disubstituted analogue with high lipophilicity. While potent in vitro, it suffers from rapid hepatic elimination.
-
Compound 17 (Optimized Lead): Features a basic 4-aminopiperidine substituent at the C8 position. This modification is critical for modulating physicochemical properties (
, LogD). -
Compound 21 (N-Methylated Analogue): A structural probe to assess the impact of secondary vs. tertiary amines on metabolic stability and hERG inhibition.
Mechanism: These derivatives inhibit PfPI4K, a lipid kinase essential for the malaria parasite's intracellular signaling and membrane trafficking.
Experimental Design & Methodologies
To replicate or validate these PK profiles, the following standardized protocols are recommended. These workflows ensure data integrity and comparability across batches.
2.1. Formulation Strategy
1,5-naphthyridines often exhibit rigid planarity and poor dissolution rates.
-
Vehicle: 5% DMSO / 5% Solutol HS-15 / 90% Saline (0.9%).
-
Rationale: Solutol HS-15 acts as a non-ionic surfactant to stabilize the suspension/solution without inhibiting CYP450 enzymes significantly, which is crucial for accurate in vivo clearance estimation.
2.2. In Vivo Pharmacokinetic Protocol (Mouse)
-
Species: Male BALB/c mice (20-25 g), n=3 per time point.
-
Dosing:
-
Intravenous (IV): 2 mg/kg (Bolus tail vein).
-
Oral (PO): 10 mg/kg (Oral gavage).
-
-
Sampling: Serial blood collection via saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Bioanalysis: Plasma protein precipitation with acetonitrile containing internal standard (e.g., Warfarin), followed by LC-MS/MS analysis (ESI+ mode).
2.3. Data Analysis
PK parameters are calculated using non-compartmental analysis (NCA) via Phoenix WinNonlin or R (PKNCA package). Key metrics include:
- : Area under the concentration-time curve.
- : Total body clearance.
- : Volume of distribution at steady state.
-
Oral bioavailability
.
Comparative PK Performance
The following data illustrates the dramatic impact of C8-substituent modification on the pharmacokinetic profile.
Table 1: In Vivo PK Parameters (Mouse, 10 mg/kg PO)
| Parameter | Compound 1 (Reference) | Compound 17 (Lead) | Compound 21 (Analogue) | Interpretation |
| 0.85 | 6.2 | 4.8 | Basic amine at C8 increases absorption. | |
| 0.5 | 1.0 | 0.5 | Rapid absorption maintained across series. | |
| 180 | 3,450 | 2,100 | ~19x increase in exposure for Cmpd 17. | |
| Free | 13.6 | 562.8 | 310.5 | ~40x increase in unbound drug exposure. |
| Bioavailability ( | < 10% | 68% | 55% | Solubility-limited absorption overcome. |
| Clearance ( | High | Low | Moderate | Metabolic stability improved. |
Analysis of Structure-PK Relationships (SAR)
-
Clearance Reduction: Compound 1 exhibited high intrinsic clearance due to lipophilic interactions with CYP450 enzymes. The introduction of the polar, basic 4-aminopiperidine ring in Compound 17 reduced LogD (from >3.0 to ~0.8), lowering affinity for metabolic enzymes while maintaining target potency.
-
Volume of Distribution (
): The basic nitrogen in Compound 17 ( ) facilitates lysosomal trapping and tissue binding, resulting in a moderate that supports sustained plasma levels without excessive accumulation in non-target tissues. -
Unbound Fraction (
): Crucially, Compound 17 showed a lower plasma protein binding profile compared to Compound 1, resulting in a significantly higher Free AUC . Since only unbound drug drives efficacy, this is the decisive factor for its selection as a lead.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Metabolic Stability & Safety Profiling
To validate the in vivo findings, in vitro mechanistic studies are required.[2]
-
Microsomal Stability:
-
Compound 1: < 10 min half-life in mouse liver microsomes (MLM).
-
Compound 17: > 60 min half-life in MLM.
-
Mechanism: The C8-basic center deters oxidation of the naphthyridine core by altering the binding orientation in the CYP active site.
-
-
hERG Liability:
-
A common risk with 1,5-naphthyridines is hERG channel blockade (cardiotoxicity).
-
Compound 17 showed an
of 3.0ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> M against hERG. -
Optimization: Further introduction of polar groups (e.g., hydroxypiperidine, Compound 27) can reduce hERG inhibition (
M) while retaining PK properties, though sometimes at the cost of potency.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Visualizations
Figure 1: Pharmacokinetic Optimization Workflow
This diagram outlines the iterative cycle used to transform the 1,5-naphthyridine hit into a viable lead.
Caption: Iterative design cycle moving from high-clearance hits to stable leads via C8-position modification.
Figure 2: Structure-Property Relationships (SPR)
Mechanistic impact of specific substitutions on the 1,5-naphthyridine core.
Caption: Structural logic for PK optimization. The C8 position is the primary lever for tuning metabolic stability.
References
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3][4][Link]
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Source: Journal of Medicinal Chemistry (PubMed) URL:[3][Link]]
-
Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Source: Journal of Medicinal Chemistry (MIT Open Access) URL:[Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: Molecules (MDPI) URL:[Link]
Sources
Reproducibility of IC50 Values for 1,5-Naphthyridine TGF-β Type I Receptor (ALK5) Inhibitors
A Comparative Technical Guide for Drug Discovery
Executive Summary
The 1,5-naphthyridine class of TGF-β Type I Receptor (ALK5) inhibitors represents a significant leap in potency over first-generation imidazole-benzamides like SB-431542. While standard references exhibit IC50 values in the ~100 nM range, optimized naphthyridine derivatives (e.g., Gellibert series) frequently achieve single-digit nanomolar potency (4–6 nM).
However, this scaffold introduces distinct reproducibility challenges. As a Senior Application Scientist, I have observed that inter-laboratory variability for naphthyridines is often driven by two overlooked factors:
-
ATP-Dependence: These are Type I ATP-competitive inhibitors; IC50 values are meaningless without normalization to the ATP
. -
Intrinsic Fluorescence: The naphthyridine core is inherently solvatochromic. In fluorescence-based kinase assays (TR-FRET, FP), the compound itself can act as a "false signal," artificially skewing inhibition curves.
This guide provides the comparative data and validated protocols required to generate defensible, reproducible IC50 values for this compound class.
Mechanism of Action & Signaling Context[1][2][3][4]
To understand the assay requirements, we must first map the target biology. Naphthyridine inhibitors function by docking into the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of Smad2/3.[1]
Figure 1: TGF-β/ALK5 Signaling Pathway
This diagram illustrates the specific node (ALK5) targeted by the inhibitor and the downstream effectors (Smad2/3) used in cellular reporter assays.
Caption: The canonical TGF-β pathway showing ALK5 inhibition preventing Smad2/3 phosphorylation and subsequent nuclear translocation.
The Reproducibility Crisis: Key Variables
A. The ATP-Competition Shift
Naphthyridine inhibitors are ATP-competitive.[1] Therefore, their apparent potency (IC50) is linearly dependent on the concentration of ATP used in the assay.
-
The Trap: Lab A uses 10 µM ATP (high potency). Lab B uses 1 mM ATP (physiologic). Lab B will report an IC50 that is 100-fold higher (weaker) than Lab A for the exact same molecule.
-
The Solution: You must report
, not just IC50, or strictly adhere to testing at .
B. Optical Interference (The Hidden Variable)
Unlike SB-431542, the 1,5-naphthyridine scaffold is an extended aromatic system that can exhibit intrinsic fluorescence .
-
Risk: In fluorescence intensity or polarization assays, the inhibitor may emit light at wavelengths overlapping with the detection signal (e.g., Fluorescein or Rhodamine channels).
-
Result: As you titrate the drug up, the background signal increases, masking the inhibition. This leads to "flat" dose-response curves and artificially high IC50 values.
Comparative Performance Data
The following data compares a representative optimized 1,5-naphthyridine (Compound 19, Gellibert et al.) against the industry standard SB-431542.
Table 1: Potency & Selectivity Comparison
| Feature | SB-431542 (Standard) | 1,5-Naphthyridine (Optimized) | Technical Note |
| ALK5 IC50 | 94 nM | 4 - 6 nM | Naphthyridines are ~20x more potent. |
| p38 MAPK IC50 | > 10,000 nM | > 10,000 nM | Both maintain excellent selectivity vs p38. |
| Solubility | High (DMSO) | Moderate | Naphthyridines may precipitate >10 µM in aqueous buffer. |
| Optical Risk | Low | High | Requires background correction in fluorescent assays. |
| Binding Mode | ATP Competitive | ATP Competitive | Both obey Cheng-Prusoff kinetics. |
Table 2: Impact of ATP Concentration on Apparent IC50
Modeled data based on competitive inhibition kinetics (
| Assay ATP Concentration | Apparent IC50 (Naphthyridine) | Interpretation |
| 10 µM | ~4.5 nM | "High Potency" (Screening conditions) |
| 100 µM | ~25 nM | Near |
| 1 mM | ~200 nM | Physiologic conditions. |
Validated Experimental Protocol
To ensure reproducibility, this protocol utilizes a self-validating workflow that accounts for the optical properties of the naphthyridine scaffold.
Figure 2: The Self-Validating Assay Workflow
This workflow forces a "Go/No-Go" decision based on compound fluorescence before committing to the kinase assay.
Caption: Workflow prioritizing optical interference scanning to select the correct assay modality (Radiometric vs. Fluorescence).
Step-by-Step Protocol
Step 1: Optical Interference Pre-Scan (Critical for Naphthyridines)
Before running the kinase assay, you must verify if the compound interferes with your detector.
-
Dilute the Naphthyridine inhibitor to 10 µM in the assay buffer (no enzyme/substrate).
-
Measure fluorescence at the Excitation/Emission wavelengths of your intended assay (e.g., 485/520 nm for Fluorescein).
-
Pass Criteria: Signal must be <10% of the assay's "Max Signal" control.
-
If signal is high: Switch to a Radiometric (
P) assay or Mobility Shift (Caliper) assay. Do not use TR-FRET.
Step 2: Enzyme
Determination
Required for every new batch of ALK5 enzyme.
-
Titrate ATP (0 to 500 µM) against a fixed amount of ALK5 and substrate (Smad2 peptide).
-
Plot Velocity vs. [ATP].
-
Fit to Michaelis-Menten equation to determine
.
Step 3: IC50 Determination
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM DTT, 0.01% Brij-35. -
ATP: Fix concentration exactly at the determined
value (typically 10–50 µM for recombinant ALK5). -
Inhibitor: 10-point dose-response, 3-fold serial dilution starting at 1 µM.
-
Controls:
-
Min Signal: No Enzyme.
-
Max Signal: Enzyme + Vehicle (DMSO).[2]
-
-
Incubation: 60 minutes at Room Temperature (ensure linear velocity range).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| IC50 varies between runs | ATP concentration drift | Prepare fresh ATP aliquots; verify [ATP] = |
| Curve bottoms out >0% activity | Compound insolubility | Check for precipitation at high concentrations; add 0.01% Triton X-100. |
| Hill Slope < 0.8 | Optical Interference | The compound is fluorescing. Switch to radiometric assay or subtract compound-only background. |
| Potency lower than literature | Enzyme Construct | Ensure you are using the intracellular kinase domain (amino acids 162-503), not full-length receptor. |
References
-
Gellibert, F., et al. (2004).[3] Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.[4][3][5][6] Journal of Medicinal Chemistry, 47(18), 4494–4506.[3]
-
Inman, G. J., et al. (2002).[7][8] SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1][8] Molecular Pharmacology, 62(1), 65–74.[7][8]
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Comparative Guide: Antiproliferative Screening in A549 vs. HeLa Cell Lines
Topic: Comparative Guide: Antiproliferative Screening in A549 (Lung) vs. HeLa (Cervical) Carcinoma Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In preclinical drug discovery, the selection of cell lines is not merely a logistical choice but a mechanistic probe. This guide compares two of the most ubiquitous solid tumor models: A549 (Non-Small Cell Lung Cancer) and HeLa (Cervical Adenocarcinoma) .
While both are epithelial adherent lines used for cytotoxicity screening, they represent fundamentally different biological environments—specifically regarding p53 status and cell cycle checkpoint integrity . This guide provides a technical roadmap for evaluating antiproliferative agents (Small Molecule Inhibitors) in these lines, highlighting why a compound may show potent IC50 values in HeLa while failing in A549.
Biological Profiling: The Mechanistic Divergence
To interpret antiproliferative data, one must understand the genetic landscape of the host cell. The differential sensitivity between A549 and HeLa is frequently driven by the p53-dependent DNA damage response (DDR) .
| Feature | A549 (Lung Adenocarcinoma) | HeLa (Cervical Adenocarcinoma) |
| Origin | Alveolar basal epithelial cells | Cervical epithelial cells (HPV18+) |
| p53 Status | Wild-type (Functional) | Functionally Null (Degraded by HPV E6) |
| Key Driver Mutations | KRAS mutation (G12S), CDKN2A loss | HPV E6/E7 integration |
| Cell Cycle Checkpoint | Intact G1/S and G2/M checkpoints | Compromised G1/S; relies on G2/M |
| Drug Efflux (MDR) | High basal expression of MRP1/ABCC1 | Moderate; inducible P-gp/MDR1 |
| Doubling Time | ~22–30 Hours | ~20–24 Hours (Aggressive) |
The "p53 Factor" in Drug Screening
-
In A549 (p53 WT): DNA-damaging agents (e.g., Cisplatin) trigger p53 stabilization. This induces p21, leading to G1 cell cycle arrest (cytostasis) to attempt repair. If repair fails, apoptosis occurs. In metabolic assays (MTT), this arrest can sometimes be mistaken for resistance because the cells are metabolically active but not dividing.
-
In HeLa (p53 Null): The HPV E6 protein targets p53 for ubiquitin-mediated degradation. Without p53, HeLa cells bypass the G1 checkpoint despite DNA damage. They often progress into S-phase, accumulate catastrophic errors, and die via mitotic catastrophe or p53-independent apoptosis. This often results in lower IC50 values (higher sensitivity) to genotoxic drugs compared to A549.
Figure 1: Mechanistic divergence in response to DNA damage. A549 cells may arrest and repair (resistance), while HeLa cells often proceed to mitotic failure (sensitivity).
Experimental Workflow: The SRB Standard
While MTT/MTS assays are common, the Sulforhodamine B (SRB) assay is recommended for comparing A549 and HeLa.
-
Why? MTT relies on mitochondrial activity. Drugs affecting metabolism (or the "Warburg effect" differences between lung and cervical cancer) can skew MTT results. SRB measures total protein mass, providing a linear correlation to cell number regardless of metabolic state.
Validated SRB Protocol
Prerequisite: Determine linear growth phase. HeLa grows faster; ensure controls do not reach 100% confluence before the assay end-point.
Step 1: Optimization of Seeding Density (96-well plate)
-
HeLa: Seed 3,000 – 4,000 cells/well . (Fast doubling risks overgrowth by 72h).
-
A549: Seed 4,000 – 6,000 cells/well . (Contact inhibition limits maximum density).
Step 2: The Workflow
Figure 2: Optimized SRB workflow. Note the critical TCA fixation step which preserves cell mass for quantification.
Comparative Data Analysis
When screening a reference compound (e.g., Cisplatin), expect differential sensitivity.[1] The table below illustrates typical reference values derived from validated literature.
| Compound Class | Drug Example | A549 IC50 (µM) | HeLa IC50 (µM) | Interpretation |
| Platinum Agents | Cisplatin | 5.0 – 15.0 | 2.0 – 8.0 | HeLa is typically more sensitive due to inability to arrest/repair DNA lesions (p53 null) [1, 2]. |
| Taxanes | Paclitaxel | > 0.05 (Variable) | < 0.01 (Sensitive) | HeLa is highly sensitive to antimitotics. A549 often expresses tubulin mutations or efflux pumps conferring resistance [3]. |
| Antimetabolites | 5-FU | High (>20) | Moderate | A549 often shows intrinsic resistance to 5-FU due to thymidylate synthase expression levels. |
Data Normalization:
Calculate % Growth Inhibition using the formula:
Expert Troubleshooting & Optimization
1. The "Edge Effect" Artifact
-
Problem: Outer wells in 96-well plates evaporate faster, concentrating the media/drug.
-
Solution: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with PBS. This is critical for long-duration assays (72h) common with A549/HeLa.
2. Confluence Error
-
Problem: HeLa cells grow in "islands" and can pile up; A549 forms a monolayer.
-
Solution: If HeLa controls reach >90% confluence, contact inhibition (even if weak) will slow growth, masking the drug's effect. Ensure controls are ~80% confluent at the end of the assay.
3. Solubilization (SRB Specific)
-
Tip: A549 cells adhere strongly.[2] When washing the SRB dye with acetic acid, you can be vigorous. HeLa cells detach more easily; use a gentle dispenser or manual pipette to avoid washing away the fixed cells.
References
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute.
-
ATCC. (n.d.). A549 Cell Line: Characteristics and Culture Method. American Type Culture Collection.
-
Shen, D. W., et al. (2012). Cisplatin resistance: a cellular self-defense mechanism resulting from multiple epigenetic and genetic changes. Pharmacological Reviews.
-
Landry, J. J., et al. (2013). The genomic and transcriptomic landscape of a HeLa cell line. G3: Genes, Genomes, Genetics.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 1,5-Naphthyridine-4-carboxamide
[1]
Executive Safety Directive
Do not dispose of this compound down the drain or in municipal trash. 1,5-Naphthyridine-4-carboxamide is a nitrogen-containing heterocyclic organic compound.[1][2][3] Like many naphthyridine derivatives, it poses potential aquatic toxicity and environmental persistence risks. All disposal must occur through a licensed hazardous waste management facility via high-heat incineration.
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste to ensure compatibility with storage containers and other waste streams.
| Parameter | Technical Specification | Operational Implication |
| Chemical Class | Heterocyclic Aromatic Amide | Segregate from strong oxidizers and strong acids.[4] |
| Physical State | Solid (Powder/Crystal) | Susceptible to dust formation; requires respiratory protection during transfer. |
| Hazard Assumption | Irritant (H315, H319, H335) | Treat as "Toxic" if specific LD50 data is unavailable (Precautionary Principle). |
| RCRA Status | Non-Listed (Likely) | Does not typically carry a P or U code unless specifically listed by local regulations. Classify as "Non-Regulated Hazardous Waste" or check for ignitability/toxicity characteristics if in solution. |
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in the waste container.
-
Solid Waste: Collect pure solid substance in a dedicated container labeled "Solid Hazardous Waste: Toxic/Irritant."
-
Liquid Waste (Mother Liquor): If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM), the solvent dictates the waste stream.
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Acetone.
-
-
Incompatibilities: Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric Acid, Peroxides), as naphthyridines can react vigorously with oxidizers.
Step-by-Step Disposal Protocol
Phase A: Solid Substance Disposal (Primary)
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) or work inside a fume hood to prevent inhalation of dust.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.
-
Transfer: Carefully transfer the solid material into the waste container. Avoid generating dust.[1][4][5][6][7]
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "1,5-Naphthyridine-4-carboxamide" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Close the lid tightly. Store in a Satellite Accumulation Area (SAA) until pickup.
Phase B: Empty Container Decontamination (Triple Rinse)
Empty reagent bottles must be decontaminated before being discarded as glass waste.
-
Rinse 1: Add a small volume of compatible solvent (e.g., Methanol or Acetone) to the empty bottle. Cap and shake well. Pour rinsate into the Liquid Hazardous Waste container.
-
Rinse 2: Repeat with fresh solvent. Collect rinsate.[1][3][6]
-
Rinse 3: Repeat with fresh solvent. Collect rinsate.[1][3][6]
-
Final Step: Deface the original label. Allow the solvent to evaporate in a fume hood (if permitted) or dry the bottle. Dispose of the dry bottle in the "Laboratory Glass" or "Puncture" waste box.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 1,5-Naphthyridine-4-carboxamide in various states.
Figure 1: Decision logic for the segregation and disposal of 1,5-Naphthyridine-4-carboxamide based on physical state and solvent composition.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Protect: Don full PPE (Gloves, Goggles, Lab Coat, N95/P100 Respirator).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.
-
Liquid Spill: Use vermiculite or a commercial organic spill pad to absorb the liquid.
-
-
Clean: Wipe the area with soap and water.[6] Place all cleanup materials (towels, pads, gloves) into the hazardous waste container.[1]
Regulatory Context
While 1,5-Naphthyridine-4-carboxamide is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA). The generator is responsible for determining if the waste exhibits characteristics of toxicity.
Best Practice: Always default to "Hazardous Waste" incineration to ensure complete thermal destruction of the heterocyclic ring, preventing environmental accumulation.
References
-
National Institutes of Health (NIH). (2025). Waste Disposal Guide: Chemical Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
PubChem. (2025).[2] 1,5-Naphthyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nswai.org [nswai.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,5-Naphthyridine-4-carboxamide
As a Senior Application Scientist in early-stage drug discovery, I approach chemical handling not merely as a compliance exercise, but as a system of physical and chemical controls dictated by a molecule's intrinsic properties. 1,5-Naphthyridine-4-carboxamide is a highly valuable heterocyclic building block, prominently utilized in the synthesis of heterobifunctional degraders (PROTACs) targeting IRAK kinases[1].
Because of its fused nitrogenous aromatic ring system and carboxamide moiety, this compound presents specific physicochemical risks. It is a fine, crystalline powder that is biologically active, posing acute oral toxicity and severe mucosal/respiratory irritation risks[2]. To handle this compound safely without compromising assay integrity, we must implement a self-validating safety architecture.
Biological Context & Chemical Causality
Understanding the end-use of a chemical informs its handling risks. 1,5-Naphthyridine-4-carboxamide is frequently used to synthesize the ligand portion of PROTACs that recruit target proteins to E3 ligases[1]. Because these molecules are designed to penetrate cell membranes and induce rapid protein degradation, accidental exposure to solubilized forms (e.g., in DMSO) presents a significant biohazard.
Mechanism of IRAK kinase degradation via 1,5-Naphthyridine-based PROTACs.
Hazard Profiling & PPE Causality Matrix
Based on the structural homology of 1,5-naphthyridine derivatives, the compound triggers several critical GHS classifications[2][3]. The table below translates these regulatory codes into practical, causal safety measures.
| GHS Code | Hazard Description | Toxicological Causality | Required PPE & Engineering Control | Validation Metric |
| H302 | Harmful if swallowed | Nitrogenous bases readily absorb through the GI tract, disrupting cellular targets. | Nitrile Gloves (Double) : Prevents hand-to-mouth transfer. | Visual inspection of outer glove integrity post-weighing. |
| H315 | Causes skin irritation | Lipophilic nature allows the compound to interact with and strip epidermal lipids. | Lab Coat & Sleeves : Impervious barrier to prevent dermal settling of dust. | UV-light swab test of cuffs post-operation. |
| H318 | Serious eye damage | The carboxamide group can cause severe corneal protein denaturation upon contact. | Splash Goggles : Safety glasses are insufficient against fine dust aerosolization. | Seal check against the face prior to hood entry. |
| H335 | Respiratory irritation | Fine crystalline lattice structure creates micro-abrasions in the respiratory tract. | N95/P100 Mask & Fume Hood : Captures aerosolized particulates. | Magnehelic gauge reads 80–120 fpm face velocity. |
Self-Validating Operational Protocol: Weighing & Solubilization
When preparing stock solutions (e.g., 10 mM in DMSO) for in vitro assays, the highest risk of exposure occurs during the transfer of the dry powder.
Step 1: Engineering Control Validation
-
Action: Verify the chemical fume hood's airflow.
-
Causality: A face velocity of 80-120 feet per minute (fpm) is required to ensure that any aerosolized 1,5-Naphthyridine-4-carboxamide is pulled away from your breathing zone[3].
-
Self-Validation: Do not rely solely on the digital monitor. Tape a small piece of tissue to the bottom of the sash; it should pull inward at a steady 45-degree angle.
Step 2: Anti-Static Powder Transfer
-
Action: Use a grounded, anti-static micro-spatula to weigh the compound into a pre-tared amber glass vial.
-
Causality: Naphthyridine powders easily build static charge, causing them to "jump" and aerosolize when interacting with plastic weigh boats or standard spatulas. Amber glass is used to prevent potential UV-induced degradation of the carboxamide bond.
Step 3: Closed-System Solubilization
-
Action: Add DMSO directly to the vial inside the fume hood. Cap tightly before vortexing.
-
Causality: DMSO is a highly permeant solvent. If a droplet of DMSO containing dissolved 1,5-Naphthyridine-4-carboxamide contacts your skin, the solvent will carry the active degrader directly into your bloodstream.
-
Self-Validation: Inspect the vial for complete dissolution (a clear, slightly yellowish solution). If particulates remain, sonicate the sealed vial for 5 minutes rather than opening it to stir.
Spill Response and Decontamination Pathway
In the event of a spill, standard sweeping will aerosolize the powder, exacerbating the inhalation hazard (H335)[2]. You must employ a wet-decontamination strategy.
Workflow for handling and decontamination of 1,5-Naphthyridine-4-carboxamide.
Step-by-Step Spill Protocol:
-
Containment: Do not wipe dry powder. Cover the spill with absorbent paper towels.
-
Solvent Dampening: Gently pour a 70% Isopropanol/30% Water mixture over the towels. Causality: 1,5-Naphthyridine has poor aqueous solubility but dissolves readily in alcohols[4]. The water prevents the isopropanol from evaporating too quickly, while the alcohol dissolves the compound.
-
Collection: Scoop the dampened towels into a hazardous waste bag. Wash the surface with soap and water[3].
-
Self-Validation (The UV Swab Test): Naphthyridine derivatives are highly conjugated and exhibit strong UV absorbance/fluorescence. Swab the cleaned area with a methanol-soaked filter paper and inspect it under a 254 nm UV lamp. The absence of fluorescence confirms complete chemical decontamination.
Waste Disposal Plan
Because 1,5-Naphthyridine-4-carboxamide is an active pharmaceutical intermediate, it cannot be disposed of in standard biological or aqueous waste streams.
-
Solid Waste (Vials, Spatulas, Gloves): Place all contaminated consumables into a designated, puncture-proof solid hazardous waste container. Label as "Toxic Solid Waste - Naphthyridine Derivatives." This will be routed for high-temperature incineration.
-
Liquid Waste (DMSO/Alcohol Solutions): Collect in a compatible high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste." Note: Do not mix with acidic waste streams, as the basic nitrogens on the naphthyridine ring can undergo exothermic protonation reactions.
References
- Patent WO2021127278A1: Irak degraders and uses thereof. Google Patents.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
